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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-2-Amino-4-cyclobutylbutanoic Acid: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-canonical amino acids represent a crucial class of building blocks that empower chemists to explore chemical space beyond the confines of the 20 proteinogenic amino acids.[1] Among these, (S)-2-Amino-4-cyclobutylbutanoic acid (CAS 1932829-31-6) emerges as a compound of significant interest. Its unique structural motif, featuring a cyclobutane ring, offers a compelling combination of conformational rigidity and metabolic stability, making it a valuable asset in the design of innovative therapeutics.[2][3]

This technical guide provides a comprehensive overview of (S)-2-Amino-4-cyclobutylbutanoic acid, consolidating its known properties with field-proven insights into its synthesis, analysis, and potential applications. The narrative is structured to deliver not just data, but a causal understanding of the experimental choices and strategic considerations for its use in drug development pipelines.

Physicochemical and Structural Characteristics

(S)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl group appended to a butanoic acid backbone at the 4-position, with a chiral center at the alpha-carbon in the (S)-configuration. This structure imparts unique properties that are highly desirable in medicinal chemistry.

Core Properties

The fundamental physicochemical properties of (S)-2-Amino-4-cyclobutylbutanoic acid are summarized in the table below, based on data from chemical suppliers.[4][5]

PropertyValueSource
CAS Number 1932829-31-6[4][5]
Molecular Formula C₈H₁₅NO₂[4]
Molecular Weight 157.21 g/mol [4]
Appearance White Powder[4]
Purity ≥97%[4]
IUPAC Name (S)-2-amino-4-cyclobutylbutanoic acid[4]
SMILES NC(=O)O[4]
Storage 0-8 °C[4]
The Significance of the Cyclobutyl Moiety

The incorporation of a cyclobutane ring into a molecule is a strategic choice in drug design for several reasons:[2][3]

  • Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations of the side chain. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[2]

  • Metabolic Stability: The cyclobutane group can act as a metabolically stable isostere for more labile functionalities, such as gem-dimethyl groups or aromatic rings. Its resistance to enzymatic degradation can improve the pharmacokinetic profile of a drug candidate.

  • Improved Physicochemical Properties: The introduction of a saturated carbocycle can modulate lipophilicity and other key drug-like properties.

  • Novelty and Patentability: The use of unique building blocks like (S)-2-Amino-4-cyclobutylbutanoic acid can lead to the discovery of novel chemical entities with strong intellectual property potential.

Synthesis and Manufacturing

While specific, detailed protocols for the industrial-scale synthesis of (S)-2-Amino-4-cyclobutylbutanoic acid are not publicly available, its structure suggests that established methodologies for the asymmetric synthesis of non-natural amino acids can be adapted.[6][7][8] A plausible and efficient approach would involve the asymmetric alkylation of a chiral glycine enolate equivalent.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points towards a chiral glycine synthon and a suitable cyclobutyl-containing electrophile.

G target (S)-2-Amino-4-cyclobutylbutanoic acid intermediate1 Chiral Glycine Enolate Equivalent target->intermediate1 Asymmetric Alkylation intermediate2 Cyclobutylethyl Halide target->intermediate2 reagent1 Chiral Auxiliary intermediate1->reagent1 reagent2 Glycine intermediate1->reagent2 reagent3 Cyclobutylethanol intermediate2->reagent3 Halogenation

Caption: Retrosynthetic analysis of (S)-2-Amino-4-cyclobutylbutanoic acid.

Step-by-Step Asymmetric Synthesis Protocol (Hypothetical)

The following protocol is a conceptualization based on established methods for asymmetric amino acid synthesis, such as the use of chiral auxiliaries.[9]

  • Preparation of the Electrophile (2-cyclobutylethyl iodide):

    • Start with commercially available cyclobutylethanol.

    • Convert the alcohol to a good leaving group, such as a tosylate, using p-toluenesulfonyl chloride in the presence of a base like pyridine.

    • Displace the tosylate with iodide using sodium iodide in acetone (Finkelstein reaction) to yield 2-cyclobutylethyl iodide.

  • Formation of the Chiral Glycine Enolate Equivalent:

    • A chiral auxiliary, such as a pseudoephedrine-derived glycinamide or a Schöllkopf bis-lactim ether, is condensed with glycine to form a chiral glycine synthon.

    • Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperature (-78 °C) generates the chiral enolate. The stereoselectivity of the subsequent alkylation is directed by the chiral auxiliary.

  • Asymmetric Alkylation:

    • The freshly prepared 2-cyclobutylethyl iodide is added to the solution of the chiral enolate at low temperature.

    • The reaction is allowed to warm slowly to room temperature to ensure complete alkylation. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-stereoisomer with high diastereoselectivity.

  • Hydrolysis and Deprotection:

    • The alkylated product is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and liberate the free amino acid. For example, acid hydrolysis with 6M HCl at reflux will yield (S)-2-Amino-4-cyclobutylbutanoic acid hydrochloride.

    • The chiral auxiliary can often be recovered and recycled, making the process more cost-effective.

  • Purification:

    • The final product is purified by recrystallization or ion-exchange chromatography to achieve high purity (≥97%).

G cluster_0 Electrophile Synthesis cluster_1 Asymmetric Synthesis start_elec Cyclobutylethanol step1_elec Tosylation (TsCl, Pyridine) start_elec->step1_elec step2_elec Iodination (NaI, Acetone) step1_elec->step2_elec end_elec 2-cyclobutylethyl iodide step2_elec->end_elec start_main Chiral Glycine Synthon step1_main Deprotonation (LDA, -78°C) start_main->step1_main step2_main Alkylation with 2-cyclobutylethyl iodide step1_main->step2_main step3_main Acid Hydrolysis (6M HCl) step2_main->step3_main step4_main Purification step3_main->step4_main end_main (S)-2-Amino-4-cyclobutylbutanoic acid step4_main->end_main

Caption: Hypothetical workflow for the asymmetric synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-Amino-4-cyclobutylbutanoic acid. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Methods
TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to the target compound. Chiral HPLC can be used to determine enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic signals for the cyclobutyl protons, the aliphatic chain protons, and the α-proton. The number of signals and their splitting patterns will confirm the structure.
Mass Spectrometry (MS) Molecular weight determination.A molecular ion peak corresponding to the calculated molecular weight (157.21 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretch), and C-H bonds.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the final product.

  • Derivatization (Pre-column):

    • React the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or with o-phthalaldehyde (OPA) and a chiral thiol.[10] This creates diastereomers that can be separated on a standard reversed-phase column.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • The two diastereomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Applications in Drug Discovery and Development

As a non-canonical amino acid, (S)-2-Amino-4-cyclobutylbutanoic acid is primarily utilized as a building block in peptide and small molecule synthesis.[7]

Peptide Synthesis

The incorporation of this amino acid into peptides can confer several advantages, including increased metabolic stability and conformational constraint, which can lead to enhanced biological activity.[11][12]

Protecting Group Strategy for Solid-Phase Peptide Synthesis (SPPS):

For use in Fmoc-based SPPS, the amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[13]

  • Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid: This derivative can be coupled to a resin-bound peptide using standard coupling reagents such as HBTU/HATU in the presence of a base like DIEA.[14][15] The Fmoc group is then removed with piperidine to allow for the coupling of the next amino acid.

G node1 Resin-Bound Peptide Free N-terminus node3 { Coupling | HBTU/DIEA} node1:f1->node3:w node2 Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid Activated Carboxyl node2:f1->node3:w node4 Resin-Bound Peptide with New Residue Fmoc Protected node3->node4:w node5 { Deprotection | Piperidine} node4:f1->node5:w node6 Resin-Bound Peptide Free N-terminus node5->node6:w

Caption: Workflow for incorporating the amino acid in SPPS.

Small Molecule Synthesis

This amino acid can serve as a chiral scaffold or intermediate in the synthesis of more complex small molecules. The primary amine and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations.

Safety and Handling

While specific toxicity data for (S)-2-Amino-4-cyclobutylbutanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C).[4]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Conclusion

(S)-2-Amino-4-cyclobutylbutanoic acid is a promising and versatile building block for the synthesis of novel peptides and small molecules. Its unique cyclobutyl moiety offers the potential to impart desirable properties such as conformational rigidity and metabolic stability, which are critical for the development of effective and safe therapeutics. While detailed studies on this specific molecule are not yet prevalent in the public domain, the well-established principles of asymmetric synthesis, peptide chemistry, and analytical characterization provide a solid foundation for its effective utilization in research and drug discovery programs. As the demand for innovative chemical matter continues to grow, the strategic application of such non-canonical amino acids will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • 001CHEMICAL. (2S)-2-amino-4-cyclobutyl-butanoic acid. [Link]

  • O'Donnell, M. J. (2001). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Accounts of Chemical Research, 34(8), 639-649.
  • Le Vaillant, F., & Waser, J. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(33), 6943-6948.
  • Shields, J. D., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12059-12064.
  • Wouters, J., et al. (2020).
  • Fokin, A. A., & Schreiner, P. R. (2003). Aminoacids of the cyclobutane series. Russian Chemical Reviews, 72(11), 939-957.
  • Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5283.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
  • Chem-Impex International Inc. 1-(Z-amino)-cyclobutyl-1-carboxylic acid. [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4854-4860.
  • BenchChem. (2025).
  • Belokon, Y. N., et al. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(10), 2537.
  • Gonzalez-Sabin, J., & Rebolledo, F. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 14(14), 1438-1453.
  • Negrete, G. R., & Konopelski, J. P. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 119.
  • Khan, W., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. Pakistan Journal of Pharmaceutical Sciences, 37(3), 827-834.
  • Reddy, M. P., et al. (2010). Preparation of (s)-2-aminobutyric acid.
  • de la Torre, B. G., & Albericio, F. (2025).
  • Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Li, J., et al. (2016). Method for synthesizing (S)-2-aminobutanol.
  • Halevas, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179.
  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Saito, K., et al. (2015). Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. Journal of the Japan Society for Analytical Chemistry, 64(8), 615-620.

Sources

Exploratory

The Strategic Incorporation of Cyclobutyl Moieties in Non-Proteinogenic Amino Acids: A Technical Guide for Advanced Drug Discovery

Introduction: Beyond the Canonical Twenty - The Rise of Conformational Constraints In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the limitations of the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty - The Rise of Conformational Constraints

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the limitations of the 20 proteinogenic amino acids are becoming increasingly apparent. Issues such as poor metabolic stability, limited conformational diversity, and susceptibility to proteolysis often hinder the translation of promising bioactive peptides into viable clinical candidates.[1][2] To overcome these hurdles, medicinal chemists are increasingly turning to non-proteinogenic amino acids (npAAs), which offer a vast and largely unexplored chemical space for molecular design.[3] Among the diverse array of npAAs, those featuring cyclobutyl side chains have emerged as a particularly compelling class of building blocks for imparting unique structural and functional properties to peptides and small molecules.

The cyclobutane ring, a strained four-membered carbocycle, is not merely a passive spacer. Its inherent puckered conformation and steric bulk impose significant conformational constraints on the peptide backbone, effectively "locking" it into specific secondary structures such as β-turns.[4][5][6] This pre-organization of the peptide conformation can lead to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[1] Furthermore, the cyclobutyl moiety can serve as a metabolically stable isostere for larger or more labile functional groups, improving the overall pharmacokinetic profile of a drug candidate.[3][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of non-proteinogenic amino acids bearing cyclobutyl side chains. We will delve into the core aspects of their synthesis, explore their profound impact on peptide conformation, and showcase their successful application in the design of next-generation therapeutics through illustrative case studies.

I. Synthetic Strategies for Accessing Cyclobutyl Amino Acids

The efficient and stereocontrolled synthesis of cyclobutyl amino acids is a cornerstone of their application in drug discovery. Several robust synthetic methodologies have been developed, with two prominent approaches being the functionalization of pre-existing cyclobutane scaffolds and the construction of the four-membered ring through cycloaddition reactions.

A. Synthesis from Pre-formed Cyclobutane Precursors

A common and versatile strategy involves the elaboration of commercially available or readily synthesized cyclobutane-containing starting materials. A prime example is the synthesis of 1-aminocyclobutane-1-carboxylic acid and its derivatives.

This protocol details the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, a crucial step for its subsequent use in solid-phase peptide synthesis.[8]

Materials:

  • 1-aminocyclobutane-1-carboxylic acid

  • 1,4-Dioxane

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL), add sodium bicarbonate (4.4 g, 57 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 12 hours.

  • After confirming the complete conversion of the starting material (e.g., by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 35% EtOAc in n-Hexane) to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.

B. [2+2] Photocycloaddition: A Convergent Approach

For the synthesis of more complex and substituted cyclobutyl amino acids, visible light-mediated [2+2] photocycloaddition has emerged as a powerful and atom-economical strategy.[9][10] This approach allows for the direct construction of the cyclobutane ring from readily available alkene precursors. A notable example is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins.[9][10]

This protocol provides a general framework for the iridium-catalyzed photochemical [2+2] cycloaddition of dehydroamino acids with styrenes.[11]

Materials:

  • Dehydroamino acid derivative (1 equiv.)

  • Styrene derivative (2 equiv.)

  • [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ photocatalyst (e.g., 2 mol%)

  • Anhydrous solvent (e.g., CH₃CN, 0.2 M)

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a Schlenk tube, dissolve the dehydroamino acid derivative and the styrene derivative in the anhydrous solvent.

  • Add the iridium photocatalyst to the solution.

  • Degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon).

  • Irradiate the reaction mixture with a visible light source at a controlled temperature (e.g., 20°C) for the required reaction time (typically several hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired cyclobutane α-amino acid derivative.

II. Conformational Impact of Cyclobutyl Side Chains on Peptide Structure

The defining characteristic of cyclobutyl amino acids is their ability to impose significant conformational constraints on the peptide backbone. This steric influence can be harnessed to stabilize specific secondary structures, most notably β-turns, which are critical for molecular recognition and biological activity.

A. The Puckered Nature of the Cyclobutane Ring

Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring exists in a puckered conformation to alleviate ring strain. This inherent three-dimensionality restricts the allowable Ramachandran (φ, ψ) angles of the amino acid residue, thereby limiting the conformational freedom of the entire peptide chain.

B. Stabilization of β-Turns and Helical Structures

The incorporation of cyclobutyl amino acids, particularly those with a trans configuration of substituents on the ring, has been shown to promote the formation of well-defined secondary structures. High-resolution NMR studies on peptides containing (1R,2S)- and (1S,2S)-2-aminocyclobutane-1-carboxylic acid have demonstrated that the trans isomers favor a more folded structure in solution, while the cis isomers tend to adopt a more extended, strand-like conformation.[4][5] This folding is often driven by the formation of intra- and inter-residue hydrogen bonds, leading to stable β-turn or helical motifs.[6]

C. Quantitative Conformational Analysis

The precise conformational effects of cyclobutyl amino acids can be elucidated through a combination of high-resolution NMR spectroscopy and molecular dynamics (MD) simulations.[12][13][14] Key NMR parameters such as Nuclear Overhauser Effects (NOEs), scalar (J) coupling constants, and amide proton temperature coefficients provide crucial distance and dihedral angle constraints for structure calculation.[15][16][17][18]

NMR Parameter Structural Information Provided Typical Application for Cyclobutyl Peptides
Nuclear Overhauser Effect (NOE) Inter-proton distances (typically < 5 Å)Elucidating through-space proximities between backbone and side-chain protons to define the overall fold and identify specific turn types.[15][19]
³J(HN,Hα) Coupling Constant Backbone dihedral angle (φ)Determining the φ angle constraints, which are crucial for defining the Ramachandran space occupied by the cyclobutyl amino acid residue.
Amide Proton Temperature Coefficient Involvement in hydrogen bondingIdentifying solvent-shielded amide protons that are participating in intramolecular hydrogen bonds, which are key to stabilizing folded structures like β-turns.[20]

MD simulations complement experimental data by providing a dynamic picture of the peptide's conformational landscape in solution, allowing for the exploration of accessible conformational states and the energetic rationale behind the observed structural preferences.[12][21][22]

III. Applications in Drug Discovery: Case Studies

The unique properties of cyclobutyl-containing non-proteinogenic amino acids have been successfully leveraged in the design of several drug candidates, leading to improvements in potency, selectivity, and pharmacokinetic profiles.

A. Ivosidenib (Tibsovo®): Enhancing Metabolic Stability

Ivosidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[23] A key feature of the ivosidenib molecule is the presence of a 3,3-difluorocyclobutyl moiety.

During the lead optimization process, it was discovered that earlier analogs containing a cyclohexyl group suffered from poor metabolic stability due to extensive NADPH-dependent oxidation.[7] By replacing the cyclohexyl ring with a difluorocyclobutyl group, the metabolic clearance was significantly reduced, moving the compound into a more favorable medium clearance range.[7] This strategic substitution, which maintained the necessary steric bulk for potent enzymatic inhibition, was instrumental in the development of a clinically viable drug.[2][3][24]

B. Apalutamide (Erleada®): A Bioisostere for Improved Pharmacokinetics

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[25] While not a direct incorporation of a cyclobutyl amino acid, its structure features a cyclobutane ring that plays a crucial role in its pharmacokinetic profile. The cyclobutane moiety in apalutamide serves as a rigid scaffold, contributing to its high bioavailability and long half-life of approximately 3 days.[25][26] The metabolic clearance of apalutamide is relatively low, and its disposition is not significantly affected by inhibitors or inducers of key metabolic enzymes like CYP3A4 and CYP2C8.[27][28]

C. Boceprevir (Victrelis®): A Peptidomimetic for HCV Inhibition

Boceprevir is a protease inhibitor that was used for the treatment of hepatitis C.[29] This peptidomimetic drug incorporates a cyclobutylmethyl group at the P1 position, which is critical for its interaction with the NS3/4A serine protease of the hepatitis C virus.[30] Structure-activity relationship (SAR) studies revealed that the size and conformation of the P1 side chain are crucial for potent inhibition.[1] The cyclobutyl group provides the optimal steric bulk to fit into the S1 pocket of the protease, contributing to the high binding affinity of the inhibitor.[31]

IV. Conclusion and Future Perspectives

Non-proteinogenic amino acids featuring cyclobutyl side chains represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Their ability to impart conformational rigidity, stabilize desired secondary structures, and enhance metabolic stability has been demonstrated in numerous successful drug discovery programs. The synthetic accessibility of these building blocks, coupled with our growing understanding of their conformational effects, will undoubtedly lead to their increased application in the development of next-generation peptide and small molecule drugs with improved efficacy and pharmacokinetic properties. As our ability to rationally design and synthesize molecules with precisely controlled three-dimensional structures continues to advance, the strategic use of cyclobutyl-containing amino acids is poised to play an even more significant role in addressing challenging therapeutic targets.

V. References

  • Folding peptides studied by NMR. SeRMN – NMR Service at UAB. Published September 19, 2017. Accessed February 15, 2026. [Link]

  • Popovici-Muller J, Lemieux RM, Artin E, et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Med Chem Lett. 2018;9(9):850-855.

  • cyclobutane. SeRMN – NMR Service at UAB. Published September 19, 2017. Accessed February 15, 2026. [Link]

  • Njoroge FG, Chen KX, Shih NY, Piwinski JJ. The discovery and development of boceprevir. Expert Opin Drug Discov. 2013;8(11):1425-1447.

  • Ivosidenib. PubChem. Accessed February 15, 2026. [Link]

  • Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. Accessed February 15, 2026. [Link]

  • ERLEADA (apalutamide) tablets, for oral use. U.S. Food and Drug Administration. Published February 14, 2018. Accessed February 15, 2026. [Link]

  • Structure activity synthesis of boceprevir. ResearchGate. Accessed February 15, 2026. [Link]

  • Gaoni Y. SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Org Prep Proced Int. 1995;27(2):185-212.

  • Njoroge FG, Vibulbhan B, Pinto P, et al. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Curr Med Chem. 2011;18(1):11-23.

  • Stinglhamer M, Strieth-Kalthoff F, Lategahn J, et al. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Org Inorg Au. 2022;2(4):357-365.

  • Hassoun A, Grison CM, Guillot R, Boddaert T, Aitken DJ. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Chem Commun (Camb). 2015;51(11):2071-2074.

  • Stinglhamer M, Strieth-Kalthoff F, Lategahn J, et al. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Org Inorg Au. 2022;2(4):357-365.

  • Popovici-Muller J, Saunders JO, Salituro FG, et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ResearchGate. Published September 20, 2025. Accessed February 15, 2026. [Link]

  • Yamamoto H, et al. Iridium-Catalyzed Photochemical [2+2]-Cycloaddition of Dehydroamino Acids with Styrenes. ResearchGate. Published October 18, 2022. Accessed February 15, 2026. [Link]

  • Smith MR, Saad F, Chowdhury S, et al. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. Clin Pharmacokinet. 2019;58(10):1317-1329.

  • Gupta P, Gupta M, Rastogi R, et al. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 2: Investigating Interaction Potential Using a Physiologically Based Pharmacokinetic Model. Clin Transl Sci. 2021;14(4):1458-1467.

  • Chen W, Li S, Cui M. Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Curr Opin Struct Biol. 2021;67:139-147.

  • O'Hara T, Peer CJ, Fostvedt T, et al. Pharmacokinetics and Use-Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration. Clin Pharmacol Drug Dev. 2021;10(11):1359-1367.

  • Zhang L, Lin D, Sun X, et al. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Eur J Med Chem. 2022;239:114510.

  • Perni RB, Almquist SJ, Byrn RA, et al. Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350. ResearchGate. Published August 9, 2025. Accessed February 15, 2026. [Link]

  • Illa O, Olivares JA, Nolis P, Ortuño RM. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. 2019;24(18):3348.

  • Ocaña AJ, Gil-Martin M, Pérez-García J, et al. Conformational Preferences in Small Peptide Models: The Relevance of cis/trans-Conformations. ResearchGate. Accessed February 15, 2026. [Link]

  • Balaram P. Proton NMR studies of peptide conformations. Proc Indian Acad Sci Chem Sci. 1984;93(5):741-756.

  • Li X, et al. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Accessed February 15, 2026. [Link]

  • Pirtsch M, Jäger M, Engl S, et al. Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Chemistry. 2018;24(62):16499-16503.

  • Krishna NR, Manjula G, Ramakrishnan C, Balaram P. Conformational analysis of cyclolinopeptide A, a cyclic nonapeptide: Nuclear overhauser effect and energy minimization studies. Biopolymers. 1983;22(1):325-337.

  • Van der Eycken J, et al. Synthesis of aminocyclopentane carboxylic acids. Google Patents. Published November 20, 2008. Accessed February 15, 2026.

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Foundational

A Technical Guide to Cyclobutyl-Alanine Analogs and Derivatives in Medicinal Chemistry

Abstract The rational design of therapeutic agents is an ongoing challenge in medicinal chemistry, demanding innovative strategies to enhance potency, selectivity, and pharmacokinetic profiles. Conformationally constrain...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of therapeutic agents is an ongoing challenge in medicinal chemistry, demanding innovative strategies to enhance potency, selectivity, and pharmacokinetic profiles. Conformationally constrained amino acids have emerged as a powerful tool in this endeavor, and among them, cyclobutyl-alanine analogs and their derivatives represent a particularly valuable class of building blocks.[1][2] The unique puckered structure of the cyclobutane ring imparts a range of desirable properties, including improved metabolic stability, modulation of lipophilicity, and the ability to orient key pharmacophoric groups in a bioactive conformation. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of cyclobutyl-alanine analogs, intended for researchers, scientists, and professionals in the field of drug development.

The Strategic Advantage of Conformational Constraint: Why Cyclobutane?

The inherent flexibility of many small molecule drugs and peptides can be a significant liability, leading to reduced binding affinity for their biological targets and increased susceptibility to enzymatic degradation. By incorporating rigid structural elements, such as the cyclobutane ring, the conformational freedom of a molecule is significantly reduced.[2][3] This pre-organization into a bioactive conformation can lead to a substantial improvement in therapeutic efficacy.[1]

The cyclobutane moiety, in particular, offers several distinct advantages in drug design:[4]

  • Metabolic Stability: The strained four-membered ring can be more resistant to metabolic enzymes compared to linear alkyl chains, prolonging the in vivo half-life of a drug.

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons, which often correlates with enhanced solubility and improved pharmacokinetic properties.

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise placement of functional groups, enabling optimal interactions with target proteins and enzymes.

  • Hydrophobic Pocket Filling: The cyclobutane ring can effectively occupy hydrophobic pockets within a protein's active site, contributing to binding affinity.

  • Reduced Planarity: By disrupting planarity, the cyclobutane group can improve aqueous solubility and reduce the potential for undesirable crystal packing effects.

Synthesis of Cyclobutyl-Alanine Analogs

The construction of the strained cyclobutane ring, particularly with the stereochemical control required for amino acid synthesis, has been a subject of considerable research. Modern synthetic methods have made these valuable building blocks more accessible. One of the most elegant and efficient approaches is the use of visible light-mediated photocatalysis.[5][6][7][8]

General Synthetic Workflow: Photocatalytic [2+2] Cycloaddition

A powerful strategy for the synthesis of cyclobutane α-amino acids involves the photocatalytic [2+2] cycloaddition of dehydroamino acids with styrene-type olefins.[5][6][7][8] This method is valued for its mild reaction conditions and high functional group tolerance.

G cluster_start Starting Materials cluster_process Photocatalytic Reaction cluster_product Product A Dehydroamino Acid E Triplet Energy Transfer A->E B Styrene-type Olefin B->E C [Ir(dFCF3ppy2)dtbpy]PF6 (Photocatalyst) C->E Excitation D Visible Light (e.g., Blue LED) D->C F Cyclobutane α-Amino Acid Derivative E->F [2+2] Cycloaddition

Caption: General workflow for photocatalytic synthesis of cyclobutane α-amino acids.

Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition

The following protocol is adapted from the work of Mancheño and colleagues, demonstrating a robust method for the synthesis of cyclobutane α-amino acid derivatives.[5][6][7]

Materials:

  • Dehydroamino acid derivative (1.0 equiv)

  • Styrene-type olefin (1.5 equiv)

  • [Ir(dFCF3ppy2)dtbpy]PF6 photocatalyst (2 mol %)

  • Degassed acetonitrile (CH3CN) to a concentration of 0.2 M

  • Photoreactor equipped with a blue LED light source (λmax ≈ 415 nm)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photocatalysis, combine the dehydroamino acid derivative, the styrene-type olefin, and the iridium photocatalyst.

  • Solvent Addition: Add the appropriate volume of degassed acetonitrile to achieve a 0.2 M concentration of the dehydroamino acid.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the blue LED light source at a constant temperature (e.g., 20 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are in the range of 24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired cyclobutane α-amino acid product.

  • Characterization: Confirm the structure and stereochemistry of the product using nuclear magnetic resonance (NMR) spectroscopy and other relevant analytical methods.

Structure-Activity Relationships (SAR)

The therapeutic potential of cyclobutyl-alanine analogs is intimately linked to their three-dimensional structure. The systematic modification of the core structure and the analysis of the resulting changes in biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental to optimizing these compounds as drug candidates.

A key area where cyclobutyl and related cyclic alanine analogs have been explored is in the development of inhibitors for the enzyme Dipeptidyl Peptidase-4 (DPP-4).[9][10] DPP-4 is a key regulator of incretin hormones like GLP-1, which are crucial for glucose homeostasis.[4][11][12][13]

SAR cluster_core Core Scaffold cluster_mods Modification Points & Effects Core Cyclobutyl-Alanine Analog R1 R1 Group (e.g., on Cyclobutyl Ring) Core->R1 Modify for Hydrophobic Interactions R2 R2 Group (e.g., N-terminus) Core->R2 Modify for Receptor Specificity R3 R3 Group (e.g., C-terminus) Core->R3 Modify for Solubility/PK Properties Increased Potency Increased Potency R1->Increased Potency Enhanced Selectivity Enhanced Selectivity R2->Enhanced Selectivity Improved Bioavailability Improved Bioavailability R3->Improved Bioavailability

Caption: Key modification points for SAR studies of cyclobutyl-alanine analogs.

SAR of DPP-4 Inhibitors: A Case Study

While a comprehensive SAR table for a single series of cyclobutyl-alanine DPP-4 inhibitors is highly specific to proprietary research, we can synthesize findings from the literature on various heterocyclic scaffolds to illustrate the principles.[9][10][14] The binding site of DPP-4 has several key pockets, and the potency of an inhibitor is determined by how well its various functional groups interact with these subsites (S1, S2, etc.).[9]

Compound/Scaffold ModificationKey Structural FeatureEffect on DPP-4 Inhibition (IC50)Rationale
Thiazoloquinazoline Analog Introduction of a thiazole-clubbed quinazoline scaffold.1.12 nMThe rigid scaffold orients substituents for optimal interaction with the DPP-4 active site.[14]
1,2,3-Triazole Derivative Incorporation of a triazole-5-carboximidamide moiety.6.57 µMThe triazole ring acts as a key pharmacophore, with its substituents influencing binding affinity.[14]
β-amino amide with Triazolopiperazine A β-amino amide core with a triazolopiperazine group.2 nMThis combination effectively mimics the dipeptide substrate of DPP-4, leading to potent inhibition.[14]
Bromo-substituted Thiosemicarbazone Addition of a bromine atom to a benzylidene moiety.1.266 nM (more potent than sitagliptin at 4.380 nM)The halogen substituent likely engages in favorable interactions within a hydrophobic pocket of the enzyme.[15]

Note: IC50 values are highly dependent on the assay conditions and are presented here for comparative purposes based on the cited literature.

These examples demonstrate that modifications aimed at improving interactions with specific hydrophobic and hydrogen-bonding regions of the DPP-4 active site can dramatically increase inhibitory potency.

Therapeutic Applications

The unique properties of cyclobutyl-alanine analogs have led to their exploration in a variety of therapeutic contexts, from metabolic diseases to oncology.

Enzyme Inhibition: Targeting Type 2 Diabetes with DPP-4 Inhibitors

As discussed, DPP-4 inhibitors are a major class of oral anti-diabetic drugs. By preventing the breakdown of the incretin hormones GLP-1 and GIP, they enhance the body's natural glucose-dependent mechanisms for insulin release and glucagon suppression.[11][13][16]

Mechanism of Action:

  • Food Intake: After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.

  • DPP-4 Action: In the absence of an inhibitor, DPP-4 rapidly degrades GLP-1 and GIP.

  • DPP-4 Inhibition: A DPP-4 inhibitor blocks the active site of the enzyme.

  • Increased Incretin Levels: This leads to elevated levels of active GLP-1 and GIP.[13]

  • Pancreatic Response:

    • β-cells: Increased GLP-1 and GIP stimulate glucose-dependent insulin secretion.

    • α-cells: Increased GLP-1 suppresses the release of glucagon.[16]

  • Therapeutic Effect: The combined effect is a reduction in blood glucose levels, particularly after meals, with a low risk of hypoglycemia.[13]

DPP4_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake Incretins Release of GLP-1 & GIP Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Beta β-cells Incretins->Beta Stimulation Alpha α-cells Incretins->Alpha Stimulation Inactive Inactive GLP-1/GIP DPP4->Inactive DPP4i DPP-4 Inhibitor (e.g., Cyclobutyl-Alanine Analog) DPP4i->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression of Hepatic Glucose Production

Caption: Signaling pathway illustrating the mechanism of action of DPP-4 inhibitors.

Peptidomimetics: Enhancing the Therapeutic Potential of Peptides

Peptides are highly specific and potent therapeutic agents, but their use is often limited by poor metabolic stability and low oral bioavailability. Incorporating conformationally constrained amino acids like cyclobutyl-alanine can address these challenges.[17][18] By locking a portion of the peptide backbone into a defined conformation, these analogs can:

  • Mimic Bioactive Turns: Replicate the essential secondary structures (e.g., β-turns) required for receptor binding.

  • Increase Proteolytic Resistance: The unnatural amino acid structure can prevent recognition and cleavage by proteases.

  • Improve Pharmacokinetic Properties: Enhance stability and cell permeability.

A notable example is the development of analogs of Culicinin D, a peptaibol with potent anticancer activity. An alanine scan was used to identify key residues, and subsequent synthesis of an expanded library led to the discovery that a cyclohexylalanine-containing analogue exhibited superior antiproliferative activity compared to the natural product.[19] This highlights how replacing natural amino acids with constrained non-natural analogs can be a fruitful strategy for drug optimization.

Anticancer and Other Applications

The application of cyclobutyl-alanine derivatives extends to oncology and beyond.[20][21][22][23] Their ability to act as rigid scaffolds allows for the design of potent enzyme inhibitors and receptor modulators targeting pathways critical for cancer cell proliferation and survival. For instance, various heterocyclic compounds incorporating features that could be mimicked by cyclobutyl derivatives have shown potent cytotoxicity with IC50 values in the sub-micromolar range and the ability to induce cell cycle arrest.[20]

Future Perspectives and Conclusion

Cyclobutyl-alanine analogs and their derivatives continue to be an area of active research in medicinal chemistry. Future work will likely focus on the development of novel and more efficient synthetic routes to access a wider diversity of these building blocks. As our understanding of protein structures and disease pathways grows, the ability to rationally design conformationally constrained molecules with precisely positioned functional groups will become increasingly important.

References

  • Makarov, M. V. (2022). Mechanism of Action of DPP-4 Inhibitors—New Insights. [Source details not fully available in search results].
  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air.
  • ResearchGate. (2025). Mechanism of Action of DPP-4 Inhibitors-New Insights.
  • Drucker, D. J., & Nauck, M. A. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, Oxford Academic.
  • Iacucci, E., et al. (n.d.).
  • Dr. Oracle. (2026). What is the mechanism of action of DPP-4 (dipeptidyl peptidase-4) inhibitors in patients with type 2 diabetes?. Dr.Oracle.
  • Mancheño, O. G., et al. (2022).
  • Sikorska, J., & Rodziewicz-Motowidło, S. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Scheen, A. J. (n.d.).
  • Mani, V. S., & Narayanasamy, R. (2016). Conformationally Constrained Amino Acids in Peptide Design. Semantic Scholar.
  • Mancheño, O. G., et al. (2022).
  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Royal Society of Chemistry. (n.d.). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation.
  • Brimble, M. A., et al. (2020). Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol. PubMed.
  • Singh, S., et al. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed.
  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
  • Dastjerdi, L. T., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agents. Organic & Biomolecular Chemistry.
  • Domagała, D., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI.
  • Andreani, A., et al. (n.d.). Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. PMC.
  • Wang, Y., et al. (n.d.).
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Exploratory

Stereochemical Control in Drug Design: The Cyclobutyl Amino Acid Paradigm

Executive Summary: The Rigidification Imperative In modern drug discovery, particularly within peptidomimetics and small-molecule inhibitor design, entropy is the enemy. Flexible ligands pay a high entropic penalty upon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Imperative

In modern drug discovery, particularly within peptidomimetics and small-molecule inhibitor design, entropy is the enemy. Flexible ligands pay a high entropic penalty upon binding to their target. Cyclobutyl Amino Acids (CBAAs) represent a premier class of "conformational locks." By embedding the amine and carboxylate pharmacophores onto a rigid cyclobutane scaffold, researchers can pre-organize molecules into bioactive conformations.

However, the efficacy of a CBAA hinges entirely on the relative stereochemistry of its substituents: cis (Z) and trans (E). This guide dissects the critical differences between these isomers, providing a roadmap for their synthesis, structural characterization, and application in modulating biological signaling.

Structural Dynamics: The Cis vs. Trans Divergence[1]

The cyclobutane ring is non-planar, typically adopting a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering significantly amplifies the vector differences between cis and trans isomers.

Pharmacophore Vectors

The primary distinction lies in the distance and angle between the N-terminus (amine) and C-terminus (carboxylic acid).

FeatureCis IsomerTrans IsomerImpact on Drug Design
Dihedral Angle (

)
Constrained (Syn-clinal)Constrained (Anti-periplanar)Defines secondary structure compatibility.
Functional Group Distance (

)
Short (~3.8 Å in 1,2-ACBC)Long (~5.2 Å in 1,2-ACBC)Cis mimics

-turns; Trans mimics extended sheets.
Dipole Moment HighLowAffects solubility and membrane permeability.
Intramolecular H-Bonding Possible (e.g., N-H

O=C)
Impossible (Geometrically forbidden)Cis isomers often self-stabilize; Trans isomers aggregate or solvate.
Visualization of Pharmacophore Mapping

The following diagram illustrates how the isomeric state dictates the spatial accessibility of the functional groups.

PharmacophoreVectors cluster_cis Cis-Isomer (Turn Inducer) cluster_trans Trans-Isomer (Extended) Cis_Scaffold Cyclobutane Ring (Puckered) Cis_Amine NH2 (Axial/Eq) Cis_Scaffold->Cis_Amine Up Cis_Acid COOH (Axial/Eq) Cis_Scaffold->Cis_Acid Up Cis_Amine->Cis_Acid H-Bond Interaction Trans_Scaffold Cyclobutane Ring (Puckered) Trans_Amine NH2 (Axial) Trans_Scaffold->Trans_Amine Up Trans_Acid COOH (Equatorial) Trans_Scaffold->Trans_Acid Down

Caption: Pharmacophore vector mapping showing the proximity of functional groups in cis-isomers facilitating intramolecular interactions, versus the divergent vectors in trans-isomers.

Biological Case Studies: Selectivity in Action

The biological consequences of these structural differences are profound. We examine two distinct classes:


-CBAAs (2-amino) and 

-CBAAs (3-amino).
-CBAAs: The FACBC (Axumin) Paradigm

In the development of PET imaging agents for prostate cancer, the transport mechanism is key.

  • The Molecule: 1-amino-3-cyclobutane-1-carboxylic acid (ACBC analogues).

  • The Mechanism: Cancer cells overexpress amino acid transporters (LAT1 and ASCT2).

  • The Isomer Effect: The trans isomer (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid) demonstrates superior affinity for the ASCT2 transporter compared to the cis isomer. The trans geometry aligns with the transporter's binding pocket, which evolved to recognize extended amino acids like glutamine.

-CBAAs: Foldamers and Peptidomimetics

When incorporated into peptide backbones, 2-aminocyclobutane-1-carboxylic acid (


-ACBC) dictates secondary structure.
  • Cis-

    
    -ACBC:  Strongly promotes 12-helix  or 
    
    
    
    -turn
    formation due to the pre-organized
    
    
    dihedral angle.
  • Trans-

    
    -ACBC:  Promotes strand  or sheet  secondary structures.
    

Technical Protocol: Stereoselective Synthesis

This protocol details the synthesis of cis- and trans-2-aminocyclobutane-1-carboxylic acid derivatives. The method utilizes a [2+2] photocycloaddition, the most robust route for generating the cyclobutane core with stereocontrol.

Objective: Synthesis of protected


-ACBC isomers.
Precursors:  Chiral Enaminone (from (-)-verbenone or similar chiral aux) + Ethylene.
Workflow Diagram

SynthesisProtocol Start Start: Chiral Enaminone (Chiral Auxiliary) Photo [2+2] Photocycloaddition (hv, Ethylene, -78°C) Start->Photo Irradiation Intermed Cyclobutane Adduct (Mixture of Diastereomers) Photo->Intermed Ring Closure Hydrolysis Acid Hydrolysis (HCl/AcOH) Intermed->Hydrolysis Aux Removal Crude Crude Amino Acid Mixture Hydrolysis->Crude Separation Ion Exchange Chromatography (Dowex 50W) Crude->Separation Cis_Iso Cis-Isomer (Major Product) Separation->Cis_Iso Elution A Trans_Iso Trans-Isomer (Minor Product) Separation->Trans_Iso Elution B

Caption: Stereoselective synthesis workflow for beta-ACBC via [2+2] photocycloaddition, highlighting the divergence point for isomer separation.

Step-by-Step Methodology

Phase 1: Photocycloaddition ([2+2]) [1]

  • Setup: Load a quartz photochemical reactor with the chiral enaminone substrate (0.1 M in toluene).

  • Saturation: Bubble ethylene gas through the solution at -78°C for 30 minutes to saturate.

  • Irradiation: Irradiate with a high-pressure mercury lamp (

    
     nm) for 4–6 hours. Monitor consumption of the enaminone via TLC (UV active).
    
    • Mechanism:[2] The reaction proceeds via the excited triplet state, favoring the head-to-head adduct.

  • Workup: Evaporate solvent under reduced pressure to yield the cyclobutane-enaminone adduct.

Phase 2: Hydrolysis and Auxiliary Removal

  • Hydrolysis: Dissolve the adduct in a mixture of glacial acetic acid and 6N HCl (1:1 v/v).

  • Reflux: Heat to reflux (100°C) for 12 hours. This cleaves the chiral auxiliary and hydrolyzes the functional groups to the free amino acid.

  • Extraction: Wash the aqueous phase with dichloromethane (DCM) to remove the cleaved auxiliary (organic soluble). The amino acids remain in the aqueous phase.

Phase 3: Purification and Isomer Separation

  • Resin Loading: Load the aqueous phase onto a cation exchange column (Dowex 50W-X8,

    
     form).
    
  • Washing: Wash with distilled water until neutral pH.

  • Elution: Elute with 1M

    
    . Collect ninhydrin-positive fractions.
    
  • Isomer Resolution: The cis and trans isomers often co-elute. To separate:

    • Derivatization:[1][2] Convert to N-Boc protected methyl esters.

    • Flash Chromatography: Separate on silica gel (Hexane/EtOAc gradient). The cis isomer (intramolecular H-bond) is typically less polar and elutes first. The trans isomer is more polar.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized isomers, you must validate the stereochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

ExperimentObservation for CisObservation for Trans
1H-NMR Coupling (

)
Larger coupling constant (

Hz) due to eclipsed/gauche geometry.
Smaller coupling constant (

Hz).
NOESY / ROESY Strong Cross-peak between

(amino) and

(carboxyl).
No Cross-peak (Protons are on opposite faces).
X-Ray Crystallography Unit cell shows intramolecular H-bonding (if protected).Unit cell shows intermolecular H-bonding networks (sheets).

References

  • Ortuño, R. M., et al. (2005). "(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study." Journal of Organic Chemistry. Link

  • Schuster, D. M., et al. (2011). "Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology. Link

  • Aitken, D. J., et al. (2004). "Synthesis of cis- and trans-2-aminocyclobutane-1-carboxylic acid enantiomers." Tetrahedron Letters. Link

  • Fleet, G. W. J., et al. (1988).[3] "Synthesis of cis- and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acids." Tetrahedron. Link[3]

  • Johnston, G. A. R., et al. (2002). "Cyclobutane analogues of GABA." Current Pharmaceutical Design. Link

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Foundational

A Technical Guide to (S)-2-Amino-4-cyclobutylbutanoic Acid: Supplier Evaluation, Purity Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction (S)-2-Amino-4-cyclobutylbutanoic acid, a non-proteinogenic amino acid, is a chiral building block o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-2-Amino-4-cyclobutylbutanoic acid, a non-proteinogenic amino acid, is a chiral building block of increasing interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety offers a valuable scaffold for introducing conformational constraints and modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and other novel chemical entities. The incorporation of such non-natural amino acids can lead to enhanced metabolic stability, improved receptor binding affinity, and altered bioavailability.[1]

Given its critical role as a starting material, ensuring the chemical and chiral purity of (S)-2-Amino-4-cyclobutylbutanoic acid is paramount to the success of any research and development program. This technical guide provides an in-depth overview of supplier qualification, comprehensive purity specifications, and the analytical methodologies required to verify the quality of this essential reagent.

Supplier Qualification and Management

The selection of a reliable supplier for (S)-2-Amino-4-cyclobutylbutanoic acid is the foundational step in ensuring the quality and consistency of your research outcomes. A thorough supplier evaluation process should extend beyond mere product availability and pricing to encompass a rigorous assessment of their quality management systems and technical capabilities.

Key Supplier Vetting Criteria:
  • Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It should clearly state the compound's identity, purity, and the analytical methods used for determination. Scrutinize the CoA for completeness and clarity.

  • Purity Verification: While suppliers provide a stated purity, independent verification is crucial. Requesting a sample for in-house analysis before committing to a bulk purchase is a prudent step.

  • Technical Support: A reputable supplier should have a knowledgeable technical support team that can provide additional information regarding the synthesis, stability, and handling of the compound.

  • Consistency and Traceability: Inquire about the supplier's batch-to-batch consistency and their ability to provide traceability of the starting materials used in the synthesis.

Below is a workflow diagram illustrating a robust supplier qualification process.

Supplier Qualification Workflow A Identify Potential Suppliers B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Evaluate Stated Purity and Specifications B->C D Request and Analyze a Sample for In-house Verification C->D E Assess Technical Support and Responsiveness D->E F Review Batch-to-Batch Consistency Data (if available) E->F G Qualify Supplier and Establish Supply Agreement F->G

Caption: A stepwise workflow for the qualification of a new supplier for (S)-2-Amino-4-cyclobutylbutanoic acid.

Purity Specifications for (S)-2-Amino-4-cyclobutylbutanoic Acid

The purity of (S)-2-Amino-4-cyclobutylbutanoic acid is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and biological assays. While specific acceptance criteria may vary depending on the intended application, a comprehensive purity assessment should encompass chemical purity, chiral purity, and the identification of potential impurities.

ParameterSpecificationTypical Analytical MethodRationale
Appearance White to off-white solidVisual InspectionProvides a basic indication of product quality and consistency.
Identity Conforms to the structure of (S)-2-Amino-4-cyclobutylbutanoic acid¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Chemical Purity ≥ 97.0%HPLC, UPLCQuantifies the percentage of the desired compound in the sample.
Enantiomeric Purity ≥ 98.0% ee (enantiomeric excess)Chiral HPLC, Chiral GCDetermines the proportion of the desired (S)-enantiomer to the undesired (R)-enantiomer. The presence of the wrong enantiomer can lead to off-target effects or reduced efficacy in biological systems.
Water Content ≤ 1.0%Karl Fischer TitrationWater can interfere with subsequent chemical reactions, particularly those sensitive to moisture.
Residual Solvents To be reported and within acceptable limits as per ICH Q3C guidelinesHeadspace GC-MSSolvents used in the manufacturing process can be toxic and may interfere with downstream applications.
Related Substances Individual unknown impurity ≤ 0.1%, Total impurities ≤ 1.0%HPLC, LC-MSIdentifies and quantifies any byproducts or degradation products from the synthesis.

Note: The specifications outlined above are representative and should be adapted based on the specific requirements of the research or drug development program.

Potential Impurities in the Synthesis of (S)-2-Amino-4-cyclobutylbutanoic Acid

The asymmetric synthesis of non-proteinogenic amino acids can lead to the formation of various impurities. A thorough understanding of the synthetic route is essential for identifying potential byproducts. Common impurities may include:

  • (R)-2-Amino-4-cyclobutylbutanoic acid: The undesired enantiomer is often the most critical impurity to control due to its potential to interfere with biological activity.

  • Diastereomers: If the synthesis involves the use of a chiral auxiliary, incomplete separation can result in diastereomeric impurities.

  • Starting Material Residues: Unreacted starting materials from the synthesis.

  • Byproducts from Side Reactions: Depending on the synthetic strategy (e.g., Strecker synthesis, Gabriel synthesis, or enzymatic resolution), various side products can be formed.[2] For instance, in syntheses involving alkylation steps, over-alkylation or elimination products may be observed.

Analytical Methodologies for Purity Determination

A combination of analytical techniques is necessary to provide a comprehensive purity profile of (S)-2-Amino-4-cyclobutylbutanoic acid.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of amino acids.

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the amino acid in the initial mobile phase composition.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is critical and is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid enantiomers.[3][4]

Experimental Protocol:

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact composition will need to be optimized for the specific CSP.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

The following diagram illustrates the analytical workflow for purity assessment.

Analytical Workflow for Purity Assessment A Sample Preparation B HPLC Analysis (Chemical Purity) A->B C Chiral HPLC Analysis (Enantiomeric Purity) A->C D NMR Spectroscopy (Structural Identity) A->D E Mass Spectrometry (Molecular Weight Confirmation) A->E F Karl Fischer Titration (Water Content) A->F G Data Analysis and Purity Calculation B->G C->G D->G E->G F->G H Issuance of Certificate of Analysis G->H

Caption: A comprehensive analytical workflow for the purity determination of (S)-2-Amino-4-cyclobutylbutanoic acid.

Regulatory Context and Trustworthiness

For drug development professionals, adherence to regulatory guidelines is essential. The International Council for Harmonisation (ICH) provides guidance on impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[5][6][7] For a non-proteinogenic amino acid intended for use in an active pharmaceutical ingredient (API), a thorough impurity profile and validated analytical methods are critical components of a regulatory submission.

The protocols described in this guide are designed to be self-validating. By employing orthogonal analytical techniques (e.g., HPLC and NMR), the identity and purity of the compound can be confirmed with a high degree of confidence. The use of well-established and validated methods, such as those adapted from pharmacopeial standards or peer-reviewed literature, further enhances the trustworthiness of the results.

Conclusion

The procurement and qualification of (S)-2-Amino-4-cyclobutylbutanoic acid demand a rigorous and systematic approach. By implementing a thorough supplier vetting process, establishing comprehensive purity specifications, and utilizing robust analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of this critical chiral building block. This diligence is fundamental to the generation of reliable scientific data and the successful advancement of novel therapeutic candidates.

References

  • RSC Publishing. (2023). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • AMSbiopharma. (2025). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. [Link]

  • PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

  • ResearchGate. (2015). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • PubMed. (2011). Enantiopure synthesis of side chain-modified α-amino acids and 5-cis-alkylprolines. [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry. [Link]

  • Georganics. (n.d.). Standards of Active Pharmaceutical Ingredients (APIs). [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

  • PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • PubChem. (2022). (2S)-2-amino-4-(1-methoxycyclobutyl)butanoic acid. [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

  • PMC. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

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Exploratory

An In-depth Technical Guide to the Conformational Bias of Cyclobutyl-Containing Amino Acids

Introduction: The Pursuit of Structural Pre-organization in Drug Design In the landscape of modern drug discovery and peptide science, the principle of conformational constraint has emerged as a powerful strategy to enha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Structural Pre-organization in Drug Design

In the landscape of modern drug discovery and peptide science, the principle of conformational constraint has emerged as a powerful strategy to enhance the therapeutic potential of molecular entities.[1][2] Unrestrained, flexible molecules often incur a significant entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation from a vast ensemble of possibilities in solution.[3] By introducing structural rigidification, we can pre-organize a ligand into its bioactive conformation, thereby improving binding affinity, selectivity, and metabolic stability.[3][]

Among the diverse repertoire of non-canonical amino acids utilized for this purpose, those containing a cyclobutane ring have garnered considerable interest.[5][6] The cyclobutyl moiety, a four-membered carbocycle, imparts a unique and predictable conformational bias upon the amino acid backbone and side chain. This guide provides a comprehensive technical overview of the conformational landscape of cyclobutyl-containing amino acids, detailing the underlying stereoelectronic principles, analytical methodologies for their characterization, and their application in the rational design of peptidomimetics and other therapeutics.

Part 1: The Stereoelectronic Underpinnings of Cyclobutane's Conformational Bias

The conformational behavior of the cyclobutane ring is a delicate interplay between angle strain and torsional strain.[7] A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight carbon-hydrogen bonds. To alleviate this, the ring adopts a "puckered" or "bent" conformation.[7][8] This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to approximately 88°, thereby marginally increasing angle strain.[3][9] The energy barrier to inversion between the two equivalent puckered conformations is low, indicating a flexible system.[7]

The introduction of substituents, as in cyclobutyl-containing amino acids, breaks this symmetry and establishes a clear conformational preference. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, to minimize steric interactions, larger substituents preferentially occupy the equatorial position.[10] The degree of ring puckering and the preferred dihedral angles are highly sensitive to the substitution pattern on the cyclobutane ring.[11][12]

This inherent puckering and the steric demands of the amino and carboxyl groups, along with other potential substituents, effectively constrain the backbone dihedral angles (phi, ψ) and side-chain dihedral angles (chi, χ) of the amino acid residue when incorporated into a peptide chain. This restriction of conformational space is the cornerstone of their utility in peptidomimetic design.[13][14]

Part 2: Elucidating Conformational Preferences: A Multi-faceted Approach

A synergistic combination of experimental and computational techniques is essential for a thorough understanding of the conformational biases of cyclobutyl-containing amino acids.[11][12]

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution.[15][16] For cyclobutyl amino acids and peptides containing them, key NMR parameters provide invaluable conformational insights.[17][18]

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY spectra provide interproton distance restraints, which are crucial for defining the overall fold and the relative orientation of substituents on the cyclobutane ring.[17]

  • Scalar (J) Couplings: Three-bond scalar couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Measuring ³J(HN,Hα) couplings, for instance, can provide information about the backbone dihedral angle φ.[17][18]

  • Residual Dipolar Couplings (RDCs): In partially oriented media, RDCs provide information on the orientation of bond vectors relative to an external magnetic field, offering long-range structural information.[17]

X-ray Crystallography: Single-crystal X-ray diffraction provides a high-resolution, static picture of the molecule's conformation in the solid state.[19][20] This technique is invaluable for unambiguously determining bond lengths, bond angles, and dihedral angles, providing a solid benchmark for comparison with solution-state studies and computational models.[21][22]

Computational Modeling

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational landscape by simulating the movement of atoms over time.[23] These simulations can reveal the relative populations of different conformers, the energy barriers between them, and the influence of the solvent environment.[24][25]

Quantum Mechanics (QM) Calculations: High-level ab initio and Density Functional Theory (DFT) calculations are employed to accurately determine the geometric parameters and relative energies of different conformers in the gas phase or with implicit solvent models.[24][26] These calculations are crucial for understanding the intrinsic electronic effects that contribute to conformational preferences.[27]

Part 3: Practical Methodologies and Data Interpretation

Synthesis of a Representative Cyclobutyl Amino Acid

The synthesis of cyclobutyl-containing amino acids can be achieved through various routes, often involving [2+2] cycloaddition reactions or the functionalization of pre-existing cyclobutane scaffolds.[5][28] A refined method for producing enantiomerically pure 2-aminocyclobutanecarboxylic acids has been developed, providing access to all four stereoisomers.[29]

Illustrative Synthetic Protocol: Synthesis of Racemic cis-2-Aminocyclobutanecarboxylic Acid

A simplified, conceptual workflow for the synthesis is presented below. For detailed experimental procedures, please refer to the cited literature.[29][30]

Synthesis_Workflow Start Commercially Available Starting Materials Step1 [2+2] Cycloaddition Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Introduction of Amino Group Step2->Step3 Step4 Hydrolysis and Purification Step3->Step4 End Racemic cis-2-Aminocyclobutanecarboxylic Acid Step4->End

Caption: A generalized workflow for the synthesis of a cyclobutyl amino acid.

NMR-Based Conformational Analysis Workflow

The following protocol outlines the key steps for determining the solution conformation of a peptide containing a cyclobutyl amino acid.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment).

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify preliminary resonance assignments.

  • 2D NMR Experiments:

    • TOCSY: Acquire a TOCSY spectrum to identify coupled spin systems corresponding to individual amino acid residues.[17]

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations (NOEs/ROEs) between protons that are close in space (< 5 Å).[16][17]

    • COSY/DQF-COSY: Acquire a COSY or DQF-COSY spectrum to confirm through-bond J-couplings.[17]

  • Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to perform sequential resonance assignment.[17]

  • Constraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.

    • Dihedral Angle Restraints: Measure ³J-couplings from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.[17]

  • Structure Calculation: Use the generated distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, CNS) to calculate an ensemble of 3D structures consistent with the NMR data.[16][31]

  • Structure Validation and Analysis: Evaluate the quality of the calculated structures and analyze the conformational preferences of the cyclobutyl residue.

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis & Structure Calculation TOCSY TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY NOESY/ROESY NOESY->Assignment COSY COSY Constraints Generate Restraints (Distance, Dihedral) COSY->Constraints Assignment->Constraints Calculation Structure Calculation Constraints->Calculation Validation Structure Validation Calculation->Validation Application_Logic CBAA Cyclobutyl Amino Acid (CBAA) - Puckered Ring - Substituent Effects Bias Conformational Bias - Restricted φ, ψ, χ angles - Pre-organized Structure CBAA->Bias imparts Properties Improved Properties - Enhanced Binding Affinity - Increased Stability - Favorable ADME Bias->Properties leads to Applications Therapeutic Applications - Peptidomimetics - Enzyme Inhibitors - Drug Delivery Properties->Applications enables

Caption: Logical flow from the structural features of cyclobutyl amino acids to their therapeutic applications.

Conclusion

Cyclobutyl-containing amino acids represent a versatile and powerful tool in the arsenal of medicinal chemists and peptide scientists. Their unique conformational properties, arising from the inherent puckering of the four-membered ring, allow for the rational design of molecules with enhanced biological activity and improved drug-like properties. A thorough understanding of their conformational biases, achieved through a combination of advanced analytical techniques and computational modeling, is paramount to fully exploiting their potential in the development of next-generation therapeutics.

References

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022). Vertex AI Search.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calcul
  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
  • Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives.
  • Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace.
  • Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Aminoacids of the cyclobutane series. (2025).
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Conformational analysis of cycloalkanes.
  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.
  • X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly). Discovery - the University of Dundee Research Portal.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. (2024). The Journal of Chemical Physics.
  • A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed.
  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). (2025).
  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Cyclobutane-containing amino acid derivatives with alkyl tails..
  • Biological Application of Constrained Peptides. Journal of Biomolecular Techniques.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • A MASH simulation of the photoexcited dynamics of cyclobutanone. AIP Publishing.
  • Amino acids containing a cyclobutane ring.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI.
  • Standard practices for X-ray crystallographic structure determination in the Nowick labor
  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Comput
  • Peptidomimetics as next – generation therapeutic applications. (2025). Journal of Drug Delivery and Therapeutics.
  • Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. PMC.
  • Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PMC.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH.
  • Structure of cyclobutane-based hybrid peptides subjected to study..
  • x Ray crystallography. PMC - NIH.
  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC.

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Protocols & Analytical Methods

Method

Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid solid phase peptide synthesis

Application Note & Protocol Efficient Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered, Non-Canonical Amino Acid Fmoc-(S)-2-Amino-4-cyclobutylbutanoic Acid For: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered, Non-Canonical Amino Acid Fmoc-(S)-2-Amino-4-cyclobutylbutanoic Acid

For: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, stability, and conformational rigidity.[1] This guide provides a comprehensive technical overview and a detailed, validated protocol for the incorporation of Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid, a sterically demanding ncAA, into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by its bulky cyclobutyl side chain, offering optimized coupling strategies, in-process monitoring techniques, and robust cleavage protocols to ensure high-yield, high-purity synthesis.

Introduction: The Significance of Conformational Constraint

Peptides are remarkable therapeutic agents, but their application can be limited by metabolic instability and conformational flexibility. Introducing conformationally restricted ncAAs, such as those containing cyclic moieties, is a powerful strategy to overcome these limitations. The cyclobutyl group of Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid imparts significant steric bulk and hydrophobicity. This constraint can lock the peptide backbone into a more defined conformation, potentially enhancing receptor binding affinity and improving resistance to proteolytic degradation.

This document serves as a practical guide for researchers, detailing the critical parameters for successfully integrating this valuable building block into peptide chains.

Physicochemical Properties

A thorough understanding of the building block's properties is essential for protocol design.

PropertyValueSource
Chemical Name (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-cyclobutylbutanoic acid[2]
Abbreviation Fmoc-Abu(cBu)-OHN/A
Molecular Formula C₂₄H₂₇NO₄ (Fmoc-protected)Derived from
Molecular Weight 393.48 g/mol (Fmoc-protected)Derived from
Appearance Typically a white to off-white solid
Solubility Soluble in common SPPS solvents (DMF, NMP, DCM)General Knowledge
Storage 2-8 °C, desiccated[3]

Core Principles and Workflow of Fmoc SPPS

Fmoc SPPS is a cyclic process that builds a peptide chain while its C-terminus is anchored to an insoluble resin support.[4][5][6] This methodology allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The core cycle, which is repeated for each amino acid addition, consists of two main steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose a free primary amine.[7]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacted with the newly exposed amine on the resin-bound peptide to form a new peptide bond.[4][7]

This entire process is visually outlined in the workflow diagram below.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated n times) cluster_final Final Steps Resin Resin with Linker (e.g., Rink Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest QC: Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Deprotection Coupling Complete (Negative test) Add next AA KaiserTest->Coupling Incomplete (Positive test) Recouple Cleavage Cleavage & Global Deprotection (TFA Cocktail) KaiserTest->Cleavage Final Cycle Complete CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (RP-HPLC) PurePeptide Pure Peptide Purification->PurePeptide CrudePeptide->Purification

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-Abu(cBu)-OH

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for C-terminal amide peptides.[4] Wang resin is used for C-terminal acids.[4]

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Isopropanol (IPA).

  • Amino Acids: Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid and other required Fmoc-amino acids.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[8][9]

  • Coupling Reagents:

    • Activator: HATU or HCTU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solutions: DMF, IPA.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler TFA/TIS/water (95:2.5:2.5) cocktail if the sequence allows.[10]

  • Kaiser Test Solutions: As described in section 5.1.[11][12]

Step-by-Step Synthesis Cycle

Step 1: Resin Swelling

  • Place the resin (0.1 mmol) in a suitable reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.[8]

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

  • Add 20% piperidine/DMF solution to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 times), alternating with IPA (2 times), and finally DMF (3 times) to ensure complete removal of piperidine.[13]

Step 3: Coupling of Fmoc-(S)-2-Amino-4-cyclobutylbutanoic Acid

Scientific Rationale: The cyclobutyl side chain presents significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. To overcome this, a potent coupling reagent and optimized conditions are crucial.[14][15] Uronium/aminium salt-based reagents like HATU are highly effective as they form reactive OAt-esters, which are superior for difficult couplings compared to standard carbodiimide reagents.[16]

  • Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-Abu(cBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Activate: Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex for 1-2 minutes. The solution may change color.

  • Couple: Immediately add the activated amino acid solution to the deprotected resin.

  • React: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences (e.g., coupling to another bulky residue), extending the time to 4 hours or performing a second coupling (double coupling) may be necessary.[15]

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

Coupling_Mechanism Fmoc_AA Fmoc-Abu(cBu)-OH (Carboxylic Acid) Activated_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Activated_Ester + HATU HATU (Activator) HATU->Activated_Ester + DIPEA DIPEA (Base) DIPEA->Activated_Ester Catalyzes Resin_Amine Resin-Peptide-NH₂ (Free Amine) Peptide_Bond New Peptide Bond Resin-Peptide-NH-CO-Abu(cBu)-Fmoc Resin_Amine->Peptide_Bond Nucleophilic Attack Activated_Ester->Peptide_Bond

Caption: Activation and coupling step for a sterically hindered amino acid.

Step 4: Repeat the Cycle

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

In-Process Controls: Ensuring Success

The Kaiser Test (Ninhydrin Test)

The Kaiser test is a critical qualitative tool to verify the completion of a coupling reaction by detecting the presence of free primary amines.[12][17]

  • Positive Result (Blue Beads/Solution): Indicates the presence of unreacted amines, meaning the coupling is incomplete. Action: Perform a second coupling.[11]

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming a successful coupling. Action: Proceed to the next deprotection step.[12]

Protocol for Kaiser Test:

  • Collect a small sample of resin beads (10-15) after the coupling and washing steps.

  • Add 2-3 drops each of the following three reagents to the beads in a small test tube:

    • Reagent A: Potassium cyanide (KCN) in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.[11]

  • Heat the tube at 100-110°C for 5 minutes.[11][13]

  • Observe the color of the beads and the solution.

Final Cleavage and Deprotection

Scientific Rationale: The final step uses a strong acid, typically Trifluoroacetic acid (TFA), to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[5][18] Scavengers are included in the cleavage "cocktail" to trap the highly reactive cationic species generated during this process, which could otherwise modify sensitive amino acid residues like Trp, Met, or Tyr.[10]

Protocol for Cleavage:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. For most peptides, TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is sufficient. If the peptide contains sensitive residues like Cys or Met, use Reagent K .[13]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[9]

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting & Optimization

ProblemProbable CauseRecommended Solution
Positive Kaiser test after coupling Abu(cBu) Incomplete coupling due to steric hindrance.1. Recouple: Immediately perform a second coupling using fresh reagents.[17]2. Extend Time: Increase the initial coupling time to 3-4 hours.3. Increase Temperature: Gently warm the reaction vessel to 40-50°C to increase reaction kinetics (use with caution).
Low final peptide yield 1. Incomplete coupling at one or more steps.2. Aggregation of peptide chains on the resin.1. Double Coupling: Proactively use a double coupling protocol for the Abu(cBu) residue and any other bulky amino acids.2. Chaotropic Agents: For long or hydrophobic sequences, add chaotropic agents like 0.1 M HOBt to the Fmoc deprotection solution to disrupt aggregation.[13]
Deletion sequences in final mass spectrum Failed coupling at a specific cycle, followed by successful coupling in the next cycle.Implement routine Kaiser testing after coupling sterically hindered residues to ensure completion before proceeding. If a coupling fails, cap the unreacted amines with acetic anhydride to prevent deletion products.

Conclusion

The successful incorporation of Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid is readily achievable with careful optimization of the coupling step. The use of high-reactivity uronium/aminium activators like HATU, extended reaction times, and diligent in-process monitoring with the Kaiser test are key to overcoming the steric challenges posed by its bulky side chain. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage the unique conformational properties of this amino acid, enabling the development of novel, high-performance peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Benchchem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
  • Benchchem. (2025). A Researcher's Guide to Cleavage Cocktails for Resins with Fmoc-L-Dab(Me,Ns).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Bio-protocol. (2025). Peptide Synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemicalBook. (n.d.). (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid Chemical Properties.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Adaligil, E., & Tutar, Y. (2013). Synthesis of a conformationally constrained δ-amino acid building block. PubMed.
  • Rogers, J. M., & Suga, H. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(1), 153-156. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Advanced ChemBlocks. (2026). (2S)-2-amino-4-cyclobutyl-butanoic acid.
  • Anaspec. (n.d.). Overview of Custom Peptide Synthesis.
  • MDPI. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
  • Sigma-Aldrich. (n.d.). (S)-FMOC-2-AMINO-2-METHYL-SUCCINIC ACID-4-TERT-BUTYL ESTER.
  • PubChem. (n.d.). (S)-2-amino-4-cyclohexylbutanoic acid.
  • Chem-Impex. (n.d.). Fmoc-(S)-2-Amino-2-methylbutyric acid.

Sources

Application

Application Notes and Protocols for the Coupling of Sterically Hindered Cyclobutyl Amino Acids

Introduction: Navigating the Synthetic Challenge of Cyclobutyl Amino Acids The incorporation of conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge of Cyclobutyl Amino Acids

The incorporation of conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. Among these, cyclobutyl amino acids offer a unique stereochemical rigidity that can enforce specific secondary structures, enhance proteolytic stability, and ultimately improve the pharmacological properties of peptide-based therapeutics.[1][2][3] However, the very structural feature that makes these amino acids attractive—the bulky cyclobutane ring—presents a significant synthetic hurdle. The steric hindrance imposed by the cyclobutyl moiety at the α-carbon dramatically slows the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of epimerization when using standard coupling protocols.[4]

This technical guide provides an in-depth analysis of the challenges associated with the coupling of sterically hindered cyclobutyl amino acids and offers detailed, field-proven protocols to overcome these obstacles. We will explore the mechanistic rationale behind the selection of high-potency coupling reagents and optimized reaction conditions to empower researchers in the successful synthesis of peptides containing these valuable building blocks.

The Causality of Steric Hindrance in Cyclobutyl Amino Acid Coupling

The primary challenge in coupling cyclobutyl amino acids lies in the steric congestion around the reacting functional groups. The cyclobutane ring restricts the conformational freedom of the amino acid, hindering the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain (or vice versa). This steric clash raises the activation energy of the transition state for amide bond formation, rendering many standard coupling reagents, such as carbodiimides like DCC and DIC, less effective.[5]

To achieve efficient and high-fidelity coupling, it is imperative to employ strategies that can overcome this increased activation energy barrier. This typically involves the use of more reactive acylating species and reaction conditions that favor the desired coupling pathway over potential side reactions.

High-Potency Coupling Reagents: A Comparative Overview

The key to successfully coupling sterically hindered amino acids is the choice of the coupling reagent. These reagents work by activating the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack by the amine of the resin-bound peptide.[6] For sterically demanding couplings, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides.

Reagent Class Examples Activation Mechanism Advantages for Hindered Couplings Potential Drawbacks
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediateLow costOften insufficient for hindered couplings; byproduct removal can be problematic (DCC).
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms highly reactive OBt, OAt, or Oxyma estersHigh reactivity, fast kinetics, effective for hindered residues.[6]Potential for guanidinylation of the N-terminus if used in excess.[7]
Phosphonium Salts PyBOP, PyAOPForms highly reactive OBt or OAt estersHigh reactivity, low racemization, no risk of N-terminal capping.[7][8]Generally more expensive than uronium salts.

Expert Insight: While HATU is often considered a gold standard for difficult couplings, COMU has emerged as a safer and highly efficient alternative, as it does not rely on potentially explosive HOBt or HOAt derivatives and its byproducts are water-soluble, simplifying purification.[6] For cyclobutane amino acids specifically, a combination of DIC with an additive like OxymaPure® has been successfully employed, demonstrating that with the right additive, even carbodiimides can be effective.[9]

Experimental Protocols for Coupling Sterically Hindered Cyclobutyl Amino Acids

The following protocols are designed to provide a robust starting point for the efficient incorporation of sterically hindered cyclobutyl amino acids into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: High-Efficiency Coupling using Uronium Salts (HATU/COMU)

This protocol is recommended for most cyclobutyl amino acid couplings due to the high reactivity of uronium salt-based reagents.

Reagents and Materials:

  • Fmoc-protected cyclobutyl amino acid (4 equivalents)

  • HATU or COMU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected cyclobutyl amino acid and HATU/COMU in DMF or NMP. Add the base (DIPEA or Collidine) to the solution and vortex briefly to initiate the pre-activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or gentle heating (30-40 °C) may be applied, though this should be done with caution to minimize racemization.

  • Monitoring the Reaction: Perform a Kaiser test or other appropriate qualitative test to monitor the reaction progress. A negative test indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

Troubleshooting:

  • Incomplete Coupling (Positive Kaiser Test): If the coupling is incomplete after the initial reaction time, a "double coupling" can be performed. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Racemization: If racemization is a concern, consider using a weaker base like 2,4,6-collidine instead of DIPEA.

Protocol 2: Phosphonium Salt-Mediated Coupling (PyBOP)

This protocol is an excellent alternative to uronium salts, particularly when there is a concern about guanidinylation of the N-terminus.

Reagents and Materials:

  • Fmoc-protected cyclobutyl amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected cyclobutyl amino acid and PyBOP in DMF. Add DIPEA to the solution and vortex briefly.[8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-3 hours.[8]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: DIC/OxymaPure® Coupling for Cyclobutane β-Amino Acids

This protocol has been specifically reported for the successful coupling of a cyclobutane-containing β-amino acid and represents a milder, yet effective, alternative.[9]

Reagents and Materials:

  • Fmoc-protected cyclobutane β-amino acid (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) (3 equivalents)

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Coupling Reaction: In a reaction vessel, combine the Fmoc-protected cyclobutane β-amino acid, OxymaPure®, and DIC in DMF. Add this solution to the swollen resin.

  • Reaction Time: Agitate the mixture at room temperature for 2 hours.[9]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing the Coupling Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.

spsp_cycle resin Peptide-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-Cyclobutyl-AA (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Proceed to next cycle or final cleavage wash2->next_cycle

Caption: A single cycle of solid-phase peptide synthesis for incorporating a cyclobutyl amino acid.

coupling_reagents cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts cluster_carbodiimide Carbodiimides + Additives HATU HATU DIC_Oxyma DIC/OxymaPure® COMU COMU PyBOP PyBOP PyAOP PyAOP Reactivity High Reactivity for Hindered Couplings

Caption: Hierarchy of coupling reagent reactivity for sterically hindered amino acids.

Conclusion and Future Perspectives

The successful incorporation of sterically hindered cyclobutyl amino acids into peptides is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. High-potency uronium/aminium and phosphonium salt reagents, such as HATU, COMU, and PyBOP, are generally the most reliable choices. However, milder conditions using reagents like DIC/OxymaPure® have also proven effective, offering an alternative with a different reactivity profile.

As the demand for more complex and structurally diverse peptide therapeutics continues to grow, the development of even more efficient and robust methods for coupling challenging amino acids will remain a critical area of research. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently tackle the synthesis of peptides containing sterically hindered cyclobutyl amino acids, paving the way for the discovery of novel and potent therapeutic agents.

References

Sources

Method

Application Note: Advanced Coupling Strategies for Hydrophobic Non-Natural Amino Acids in Fmoc-SPPS

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Hydrophobicity in Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hydrophobicity in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development. However, the incorporation of hydrophobic residues, particularly bulky non-natural amino acids, presents significant synthetic challenges. These difficulties arise primarily from two interconnected issues: steric hindrance at the coupling site and on-resin aggregation of the growing peptide chain.[1][2]

Hydrophobic peptide sequences have a strong propensity to form secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds.[2][3] This aggregation causes the resin to shrink, leading to poor solvation and severely restricted access of reagents to the reactive N-terminus of the peptide chain. The consequences are dramatic:

  • Incomplete Coupling: Steric bulk and poor reagent access lead to failed additions of the incoming amino acid, resulting in deletion sequences.[1][3]

  • Failed Deprotection: The Fmoc-protecting group may not be fully removed, leading to truncated peptides.

  • Low Yields and Purity: The final crude product is often a complex mixture of deletion and truncated sequences, making purification difficult and significantly lowering the overall yield.[2]

This application note provides a detailed guide to understanding and overcoming these challenges. It outlines advanced, field-proven strategies and detailed protocols for the successful incorporation of hydrophobic non-natural amino acids.

Core Principles and Strategic Approaches

A successful strategy for difficult hydrophobic sequences is rarely a single solution but rather a multi-faceted approach that addresses the underlying physical and chemical problems. The key is to disrupt peptide aggregation and enhance the kinetics of the coupling reaction.

Optimizing the Coupling Chemistry

The choice of coupling reagent is critical when dealing with sterically hindered amino acids.[4] Standard carbodiimide reagents like DIC are often insufficient. Onium salt-based reagents are highly preferred due to their superior reactivity and ability to overcome steric hindrance.[5]

  • Uronium/Aminium Reagents (HATU, HCTU): These are among the most effective coupling reagents for difficult sequences.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive O-acylisourea intermediate. Its use often leads to faster reaction kinetics and higher yields.[6][8]

  • Phosphonium Reagents (PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that has shown great success.[5][6] It avoids the generation of potentially carcinogenic byproducts associated with its predecessor, BOP.[5]

  • COMU: This newer generation uronium salt incorporates the Oxyma Pure anion directly into its structure, making it a safer and highly efficient alternative to HATU and HBTU, with comparable or even superior performance, especially in microwave-assisted synthesis.[8]

Table 1: Comparison of High-Efficiency Coupling Reagents

ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumExtremely fast kinetics, highly effective for hindered couplings.[6][8]Can cause side reactions if not used correctly. Requires a non-nucleophilic base like DIPEA.
HCTU Uronium/AminiumMore cost-effective than HATU with similar high efficiency.Less reactive than HATU in the most extreme cases.
PyBOP PhosphoniumHigh reactivity, avoids carcinogenic byproducts of older phosphonium salts.[5]Byproducts can be difficult to wash away completely.
COMU Uronium/AminiumExcellent solubility and safety profile, high efficiency comparable to HATU.[8]Newer reagent, may be less familiar to some labs.
Disrupting Aggregation with Solvents and Additives

When peptide chains aggregate, the solvent environment is a critical factor. Standard solvents like DMF may not be sufficient to maintain solvation of the growing peptide.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and is often the first choice for difficult sequences.[3][9][10] In extreme cases, the use of dimethyl sulfoxide (DMSO) as a co-solvent can be beneficial, though its viscosity and high boiling point can complicate washing steps.[3][10] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective.[11]

  • Chaotropic Salts: The addition of chaotropic salts like Lithium Chloride (LiCl) to the coupling and deprotection steps can be highly effective.[10][11] These salts work by disrupting the hydrogen-bonding networks that stabilize β-sheet structures, thereby breaking up aggregates and improving reagent access.[12][13]

The Power of Temperature and Microwave Energy

Increasing the reaction temperature is a powerful tool for improving coupling efficiency.[14]

  • Elevated Temperatures: Running coupling reactions at elevated temperatures (e.g., 50-75°C) provides the kinetic energy needed to overcome the activation barrier for sterically hindered residues and helps to disrupt secondary structures.[14][15]

  • Microwave-Assisted SPPS (MW-SPPS): This technology has revolutionized the synthesis of difficult peptides.[16][17][18][19][20] Microwave energy provides rapid, uniform heating throughout the resin bed, dramatically accelerating both coupling and deprotection steps.[19][20] This speed minimizes the time the peptide chain is vulnerable to aggregation, leading to significantly higher purity and yield.[16][19] MW-SPPS is particularly well-suited for sequences prone to forming β-sheets and for sterically difficult couplings.[17][20]

Visualizing the Workflow

Choosing the correct synthetic strategy is a decision-making process based on the properties of the sequence.

SPPS_Decision_Workflow Start Start Synthesis Plan CheckSeq Analyze Sequence: - Multiple hydrophobic residues? - β-branched non-natural AAs? Start->CheckSeq Standard Standard Protocol: - Room Temp - HCTU/DIPEA in DMF CheckSeq->Standard No Advanced Advanced Protocol Required CheckSeq->Advanced Yes QC Monitor Coupling (e.g., Kaiser Test) Standard->QC Sub1 Optimize Reagents: Use HATU or COMU Advanced->Sub1 Sub2 Modify Solvents: Switch to NMP Add 0.4M LiCl Sub1->Sub2 Sub3 Increase Temperature: Conventional heating (60°C) or Microwave (75°C) Sub2->Sub3 Sub3->QC Success Proceed to Next Cycle QC->Success Complete Troubleshoot Troubleshoot: - Double couple - Extend reaction time QC->Troubleshoot Incomplete Troubleshoot->QC

Caption: Decision workflow for selecting an SPPS coupling strategy.

Detailed Protocols

Safety Precaution: Always handle coupling reagents, solvents, and cleavage acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Optimized Coupling for a Single Sterically Hindered Residue

This protocol is designed for the incorporation of a single, challenging hydrophobic non-natural amino acid into an otherwise straightforward sequence.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-hydrophobic AA-OH (5.0 eq)

  • HATU (4.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 20 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-hydrophobic AA-OH and HATU in NMP. Add DIPEA and vortex briefly (approx. 1 minute). The solution should change color.

  • Coupling: Immediately add the activation solution to the swelled resin.

  • Reaction: Agitate the reaction vessel at 50°C for 1-2 hours using a shaker or nitrogen bubbling.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with NMP and DCM, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates complete coupling.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin extensively with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash once with NMP, and repeat steps 3-6 with a freshly prepared activation solution (a "double couple").[21]

Protocol 2: Microwave-Assisted Protocol for Aggregation-Prone Sequences

This protocol is recommended for sequences containing multiple hydrophobic residues known to cause aggregation. It leverages microwave heating and chaotropic salts.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-hydrophobic AA-OH (5.0 eq)

  • COMU (4.9 eq)

  • DIPEA (10.0 eq)

  • NMP

  • 0.4 M LiCl in NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 20 minutes.

  • Chaotropic Wash (Optional but Recommended): Wash the resin with 0.4 M LiCl in NMP for 2 minutes, then wash thoroughly with NMP (3x) to remove residual salt.[10]

  • Activation Solution: In a separate vessel, dissolve the Fmoc-hydrophobic AA-OH and COMU in NMP. Add DIPEA and vortex briefly.

  • Coupling: Add the activation solution to the resin in a microwave-safe reaction vessel.

  • Microwave Reaction: Perform the coupling in a microwave peptide synthesizer. A typical method is 5 minutes at 75°C with stirring.

  • Monitoring: After the microwave program, perform a Kaiser test. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (5x) and DCM (3x).

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Positive Kaiser test after coupling.Steric hindrance; Peptide aggregation.1. Double Couple: Repeat the coupling step with fresh reagents.[21]2. Increase Temperature: Use microwave or conventional heating.[14]3. Switch Reagent: Move to a more powerful reagent like HATU or COMU.[7][8]
Resin Shrinking Noticeable decrease in resin bed volume.Severe on-resin aggregation.[10]1. Change Solvent: Switch from DMF to NMP.[10]2. Add Chaotropic Salts: Wash with 0.4M LiCl in NMP before coupling.[10][11]3. Use "Magic Mixture": Employ a DCM/DMF/NMP (1:1:1) solvent system.[11]
Failed Deprotection Incomplete Fmoc removal (detected by UV).Aggregation preventing piperidine access.1. Increase Temperature: Perform deprotection at an elevated temperature (e.g., 50°C).2. Extend Time: Increase the duration and number of deprotection steps.3. Add DBU: Use a stronger base formulation, such as 2% DBU/20% Piperidine in NMP.

Conclusion

The successful synthesis of peptides containing hydrophobic non-natural amino acids requires a proactive and optimized approach. By moving beyond standard room-temperature protocols and embracing strategies like high-efficiency onium salt reagents, aggregation-disrupting solvents, chaotropic additives, and microwave-assisted synthesis, researchers can overcome the significant challenges posed by these difficult sequences. Monitoring each step and understanding the underlying causes of failure are key to producing high-quality peptides for research and therapeutic development.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. Available at: [Link]

  • Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Methods in Molecular Biology (2013). Available at: [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing, 2013). Available at: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaTutor. Available at: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • How to Optimize Peptide Synthesis? Synpeptide. Available at: [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing, 2024). Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • The Effect of Chaotropic Salts on Transformation Efficiency. Prezi. Available at: [Link]

  • The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. PubMed. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Fmoc-Abu(cBu)-OH Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically demanding amino acids, with a specific focus on Fmoc-α-Aminocyclobutyl-L-Alanine (Fmoc-Abu(cBu)-OH). The unique α,α-disubstituted nature of this building block presents a significant steric barrier, often leading to incomplete reactions and challenging purifications.

This resource provides in-depth troubleshooting protocols, mechanistic explanations, and field-proven strategies to ensure successful and efficient coupling of this highly constrained amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Abu(cBu)-OH so much more difficult than standard amino acids?

The difficulty arises from the profound steric hindrance at the α-carbon. Unlike standard amino acids which have a hydrogen at the α-position, Fmoc-Abu(cBu)-OH is an α,α-disubstituted amino acid.[1][2] This substitution fundamentally alters the local geometry and reactivity:

  • Restricted Torsional Angles: The cyclobutyl ring and the adjacent methyl group severely restrict the conformational freedom required for the optimal alignment of the activated carboxyl group and the N-terminal amine of the peptide chain.[1]

  • Shielding of the Electrophilic Center: The bulky substituents act as a physical shield, obstructing the nucleophilic attack by the peptide's terminal amine on the activated carbonyl carbon. This dramatically increases the activation energy of the reaction.[3]

  • Reduced Nucleophilicity of the Amine: In cases where Fmoc-Abu(cBu)-OH is being coupled to another hindered residue (e.g., Proline or another α,α-disubstituted amino acid), the nucleophilicity of the amine itself may be reduced, further compounding the challenge.[3][4]

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient because the active esters they form are not reactive enough to overcome this significant energy barrier.[5]

Q2: What is the mechanistic difference between standard carbodiimide reagents and the more potent onium salts like HATU or COMU?

The key difference lies in the reactivity of the active ester intermediate formed.

  • Carbodiimides (DCC, DIC): These reagents, often used with additives like 1-Hydroxybenzotriazole (HOBt), form an OBt-ester. While effective for many standard couplings, the reactivity of this ester is often inadequate for severe steric hindrance.[5][6]

  • Onium Salts (HATU, HCTU, COMU): These reagents generate more highly reactive active esters.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) utilizes HOAt (1-Hydroxy-7-azabenzotriazole). The resulting OAt-ester is significantly more reactive than the OBt-ester due to the electron-withdrawing effect of the pyridine nitrogen, which also provides anchimeric assistance during the coupling reaction.[7] This makes HATU a gold standard for difficult couplings.[3][4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure® leaving group.[8][9] It demonstrates reactivity comparable to HATU but offers significant safety and solubility advantages, as it is based on a non-explosive and less allergenic core.[8][10]

This enhanced reactivity is crucial for lowering the activation energy required to force the peptide bond formation between two sterically bulky partners.

Troubleshooting Guide: A Stepwise Approach to Successful Coupling

When faced with an incomplete coupling of Fmoc-Abu(cBu)-OH, indicated by a positive Kaiser test or mass spectrometry data showing a deletion, a systematic escalation of the protocol is recommended.

Workflow for Troubleshooting Hindered Couplings

G start Incomplete Coupling Detected (Positive Kaiser Test / MS Deletion) reagent Step 1: Upgrade Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent conditions Step 2: Optimize Reaction Conditions (Extend Time / Increase Temperature) reagent->conditions If still incomplete success Successful Coupling (Negative Kaiser Test) reagent->success If successful double Step 3: Perform a Double Coupling conditions->double If still incomplete conditions->success If successful fluoride Step 4: Use Acyl Fluoride Chemistry (Advanced Strategy) double->fluoride If still incomplete double->success If successful fluoride->success If successful

Caption: A systematic workflow for troubleshooting difficult Fmoc-Abu(cBu)-OH couplings.

Step 1: Selection of a High-Potency Coupling Reagent

Your first and most critical step is to move away from standard carbodiimide-based methods. Onium salt-based reagents are the preferred choice for incorporating α,α-disubstituted amino acids.[3][5]

Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems

ReagentReagent TypeRelative ReactivityKey AdvantagesConsiderations
HATU Aminium SaltVery HighGold standard for difficult couplings; forms highly reactive OAt-esters.[3][4]Benzotriazole-based (potential explosive risk); can cause guanidinylation of the N-terminus if used in excess.[11]
HCTU Aminium SaltHighMore reactive than HBTU; effective for many hindered couplings.[7]Benzotriazole-based.
COMU Uronium SaltVery HighReactivity comparable to HATU; non-explosive Oxyma-based core, better solubility, reduced allergenic potential.[8][9][10]Higher cost compared to older reagents.
PyBOP Phosphonium SaltHighPowerful reagent, less risk of guanidinylation compared to HATU.[3]Byproduct (HMPA) is a suspected carcinogen.

Recommendation: For initial attempts, COMU is an excellent choice due to its high reactivity and superior safety profile. If COMU is unavailable, HATU remains a highly reliable, field-proven alternative.

Protocol 1: High-Efficiency Coupling using COMU

This protocol outlines a robust procedure for a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.

  • Reagent Preparation (Activation): In a separate vessel, prepare the activation mixture:

    • Fmoc-Abu(cBu)-OH (4 equivalents, 0.4 mmol)

    • COMU (3.9 equivalents, 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Pre-activation: Vortex the activation mixture for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin.

  • Incubation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For a first attempt with this residue, extending this to 4 hours is advisable.[12]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[13]

  • Washing: Once the Kaiser test is negative (beads remain colorless or yellow), drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.

Step 2: Optimization of Reaction Conditions

If the coupling remains incomplete after 2-4 hours with a potent reagent, further optimization of the reaction environment is necessary.

  • Extend Reaction Time: Steric hindrance dramatically slows reaction kinetics.[5] Simply extending the coupling time to 6 hours, or even overnight, can often drive the reaction to completion without requiring more aggressive methods.[5]

  • Elevate Temperature: Applying gentle heat (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier.[12] However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids elsewhere in the sequence.

  • Microwave-Assisted SPPS (MA-SPPS): If available, a microwave peptide synthesizer is highly effective. Microwave energy efficiently heats the reaction, dramatically accelerating coupling rates for difficult sequences and driving them to completion in minutes rather than hours.[5]

  • Solvent Choice: For sequences prone to aggregation, which can further impede coupling, switching from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial due to NMP's superior solvating properties.[5]

Step 3: Advanced Strategy - The Double Coupling

If a single, extended coupling fails, a double coupling is a reliable technique to ensure complete incorporation.[14] This involves reacting the resin with a fresh batch of activated amino acid after the first coupling attempt.

Protocol 2: Double Coupling of Fmoc-Abu(cBu)-OH
  • First Coupling: Perform the coupling exactly as described in Protocol 1 for 2-3 hours.

  • Intermediate Wash: Drain the reaction vessel. Wash the resin thoroughly with DMF (3x) to remove byproducts from the first reaction. Do not proceed to the Fmoc deprotection step.

  • Second Coupling: Immediately prepare a fresh activation solution (as in Protocol 1, Step 2) and add it to the resin.

  • Incubation & Monitoring: Allow the second coupling to proceed for another 2-3 hours. Monitor for completion with a Kaiser test.

  • Final Wash: Once the test is negative, drain the solution and proceed with the standard extensive DMF washing protocol before moving to the next deprotection step.

Step 4: The Ultimate Solution - Acyl Fluoride Chemistry

For the most extreme cases of steric hindrance where even repeated onium salt couplings fail, converting the carboxylic acid to a highly reactive acyl fluoride is a powerful, albeit more complex, strategy.[5][15] Acyl fluorides are smaller than the activated esters formed by onium salts and exhibit high reactivity towards amines.[15]

Protocol 3: Acyl Fluoride Formation and Coupling

This protocol requires anhydrous conditions and should be performed with care.

  • Acyl Fluoride Generation:

    • In a dry flask under an inert atmosphere (e.g., Argon), dissolve Fmoc-Abu(cBu)-OH (3 equivalents) in anhydrous Dichloromethane (DCM).

    • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (2.9 equivalents).[8]

    • Add a non-nucleophilic base like DIPEA (6 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to form the acyl fluoride.

  • Resin Preparation: While the acyl fluoride is generating, ensure the peptide-resin with the free N-terminal amine is washed and ready in the reaction vessel.

  • Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the resin.

  • Incubation & Monitoring: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor completion via a Kaiser test.

Visualizing the Activation and Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Abu(cBu)-OH Activated_AA Highly Reactive Oxyma-Ester AA->Activated_AA Reagent COMU / DIPEA Reagent->Activated_AA New_Peptide Resin-Peptide-CO-Abu(cBu)-Fmoc Activated_AA->New_Peptide Nucleophilic Attack Resin Resin-Peptide-NH2 Resin->New_Peptide

Caption: Simplified scheme of Fmoc-Abu(cBu)-OH activation and coupling on the solid support.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Difficult Peptide Couplings When PyBOP is Inefficient.
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorporation.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Li, G., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(3), 546-550.
  • El-Faham, A., et al. (2011). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 16(9), 7438-7450.
  • Falb, E., et al. (2001). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11441-11448.
  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies.
  • Li, Q., et al. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chem-Master. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • The Royal Society of Chemistry. (2022). In situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry, 24, 4887-4896.
  • Miller, S. J., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(45), 15981-15984.
  • The Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • National Institutes of Health. (2025, April 1). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
  • Benchchem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • The Royal Society of Chemistry. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 9(24), 5406-5412.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

Sources

Optimization

Solubilizing hydrophobic cyclobutyl peptides in aqueous buffers

Topic: Solubilizing Hydrophobic Cyclobutyl Peptides in Aqueous Buffers Audience: Researchers, Scientists, and Drug Development Professionals Diagnostic Phase: Why Won't It Dissolve? Q: I’m working with a peptide containi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilizing Hydrophobic Cyclobutyl Peptides in Aqueous Buffers Audience: Researchers, Scientists, and Drug Development Professionals

Diagnostic Phase: Why Won't It Dissolve?

Q: I’m working with a peptide containing cyclobutyl-alanine (Cba) or a cyclobutane scaffold. Why is it precipitating in PBS even though the theoretical pI suggests it should be soluble?

A: You are likely encountering hydrophobic collapse exacerbated by steric stacking .

While cyclobutyl moieties are often introduced to constrain peptide conformation and improve metabolic stability, they significantly alter the physicochemical landscape of the molecule.

  • Lipophilicity: The cyclobutyl group is highly lipophilic. Unlike linear alkyl chains (like Leucine), the cyclic structure creates a rigid hydrophobic surface area that promotes strong intermolecular hydrophobic interactions.

  • Steric Stacking: Cyclobutane rings can stack efficiently. When you add an aqueous buffer (like PBS) directly to the lyophilized powder, these hydrophobic domains cluster together to exclude water, forming a "gel" or a crash-precipitate before the peptide has a chance to hydrate.

  • The "Salting Out" Effect: PBS contains 150mM NaCl. High ionic strength reduces the solubility of hydrophobic species by stripping away the hydration shell (Debye-Hückel screening), forcing the peptide out of solution.

Q: Can I just sonicate it until it goes into solution?

A: Proceed with extreme caution. While mild sonication can break up aggregates, excessive sonication generates heat (which promotes degradation) and can cause oxidative damage, especially if your sequence contains Met, Cys, or Trp. Furthermore, for cyclobutyl peptides, sonication often creates a stable suspension (micro-particulates) rather than a true solution. These micro-particulates will pass through visual inspection but will cause massive variability in bioassays (e.g., false positives in SPR or cell viability).

The Protocol: Step-Wise Solubilization Strategy

Core Principle: You must establish a "Good Solvent" environment to break intermolecular interactions before introducing the "Poor Solvent" (aqueous buffer).

Reagents Required
  • Primary Organic Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]

    • Note: Use DMF if your peptide contains Cysteine (Cys) to reduce oxidation risk.[1][3][4][5]

  • Buffer: PBS or HEPES (0.2 µm filtered).

  • Equipment: Vortex mixer, Centrifuge, Sonicator bath (optional).

Step-by-Step Workflow

Step 1: The "Organic Coat" (The Critical Step)

  • Calculate the volume of organic solvent needed to reach a concentration 100x to 500x higher than your final assay concentration.

  • Add 100% anhydrous DMSO (or DMF) directly to the lyophilized powder.

    • Do NOT add water yet.

  • Vortex gently until the solution is optically clear.

    • Troubleshooting: If it is cloudy, sonicate for 5-10 seconds in a water bath. If it remains cloudy, add more organic solvent. Do not proceed until this stock is perfectly clear.

Step 2: The "Dropwise Dilution"

  • Place your aqueous buffer in a separate tube with a magnetic stir bar or vortex set to low speed.

  • Slowly add the peptide-DMSO stock to the aqueous buffer dropwise.

    • Why? Rapid addition creates local regions of high water concentration, causing the peptide to crash out instantly.

  • Observe the interface. You should see "Schlieren lines" (mixing waves) but no particulates .

Step 3: The "Hard Spin" Validation

  • Centrifuge the final solution at 10,000 x g for 5 minutes .

  • Inspect for a pellet.

    • No Pellet: Successful solubilization.

    • Pellet Visible: The peptide is not truly soluble at this concentration/buffer condition. See "Advanced Troubleshooting."

Data & Compatibility Reference

Table 1: Solvent Compatibility Limits for Bioassays Always include a "Vehicle Control" (buffer + same % DMSO) in your experiments.

Assay TypeMax Recommended DMSO %Risk of Exceeding Limit
Cell Culture (Mammalian) < 0.1% (Ideal) to 0.5%Cytotoxicity, membrane permeabilization, stress response activation.
Enzymatic Assays 1% - 5%Denaturation of the enzyme; interference with active sites.
SPR / BLI (Binding) 1% - 3%Bulk refractive index shifts; "sticky" non-specific binding to sensor chips.
In Vivo (Animal) Varies (often <10% with PEG)Hemolysis, precipitation at injection site, toxicity.

Advanced Troubleshooting: The Decision Matrix

If the standard protocol fails, use this logic flow to diagnose the issue based on the peptide's intrinsic properties (Charge and Hydrophobicity).

Visual Logic Flow (Graphviz)

PeptideSolubility Start START: Peptide Insoluble in Water/PBS CheckSeq Analyze Sequence: Cyclobutyl + Hydrophobic Residues? Start->CheckSeq CalcCharge Calculate Net Charge (pH 7) CheckSeq->CalcCharge Positive Net Positive (+) (Basic: Arg, Lys, His) CalcCharge->Positive Negative Net Negative (-) (Acidic: Asp, Glu) CalcCharge->Negative Neutral Neutral (0) (Hydrophobic) CalcCharge->Neutral Acidify Action: Acidify Add 10% Acetic Acid (Target pH < pI) Positive->Acidify Basify Action: Basify Add NH4OH or Ammonium Bicarbonate Negative->Basify Organic Action: Organic Solvent Dissolve in 100% DMSO/DMF then dilute Neutral->Organic Success Solution Clear? Proceed to Assay Acidify->Success Basify->Success Organic->Success Fail Still Precipitates? Success->Fail No Chaotrope Last Resort: Add Chaotropes (6M Guanidine HCl or 8M Urea) Fail->Chaotrope

Figure 1: Decision matrix for solubilizing difficult hydrophobic peptides. Blue nodes represent analysis steps, Green represents charge-based strategies, and Red/Yellow represents hydrophobic/chaotropic interventions.

FAQ: Edge Cases & Specifics

Q: My peptide gelled when I added water. Can I save it? A: Maybe. Gelling indicates a stable hydrogen-bonded network.

  • Add a chaotropic agent (e.g., solid Guanidine HCl to reach ~6M) or pure acetic acid/ammonia depending on charge.

  • Sonicate until the gel disrupts.

  • If successful, you must dialyze or desalt the peptide, but be warned: removing the chaotrope may cause it to gel again. It is often better to re-synthesize or re-lyophilize and start over with the "Organic Coat" method.

Q: Can I use PEG (Polyethylene Glycol) to help? A: Yes. For in vivo work where DMSO is toxic, a common vehicle is PEG400 .

  • Protocol: Dissolve peptide in minimal DMSO

    
     Add PEG400 (up to 50%) 
    
    
    
    Slowly add Saline/Water. The PEG acts as a surfactant to coat the hydrophobic cyclobutyl groups.

Q: How do I store the stock solution? A:

  • Lyophilized: -20°C or -80°C (Stable for years).

  • In DMSO: -20°C (Stable for months). Use moisture-proof vials. DMSO is hygroscopic; water absorption will cause the peptide to crash out inside the freezer vial over time.

  • In Aqueous Buffer: Do not store. Hydrophobic peptides in water adhere to plastic tubes (polypropylene) rapidly. Prepare fresh immediately before use.

References

  • GenScript. (2024). Peptide Solubility Guidelines: A guide on how to dissolve peptide in the best solvent.[2][5][6][7][8][9][10] GenScript.[7][11] [Link]

Sources

Troubleshooting

Technical Support Guide: Minimizing Racemization of (S)-2-Amino-4-cyclobutylbutanoic Acid

This guide serves as a specialized technical support resource for researchers working with (S)-2-Amino-4-cyclobutylbutanoic acid . It addresses the specific challenge of maintaining enantiomeric purity during chemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (S)-2-Amino-4-cyclobutylbutanoic acid . It addresses the specific challenge of maintaining enantiomeric purity during chemical synthesis and peptide coupling.[1][2]

Document ID: TS-NC-CB4-001 Applicable Compound: (S)-2-Amino-4-cyclobutylbutanoic acid (and derivatives) Primary Risk:


-Carbon Epimerization via Oxazolone Formation

The Racemization Risk Profile[3]

Why this molecule racemizes

While the cyclobutyl side chain is not electronically withdrawing (which would increase acidity), it introduces significant steric bulk . In peptide coupling, steric hindrance slows down the desired acylation reaction (


). However, the rate of oxazolone formation (

) often remains constant or decreases less significantly than the coupling rate.

The Kinetic Trap: When


, the activated amino acid spends more time in its reactive state, increasing the probability of cyclization into the achiral oxazolone intermediate.
The Mechanism of Failure (Oxazolone Pathway)

The primary cause of optical purity loss is the base-catalyzed formation of a 5(4H)-oxazolone (azalactone).

OxazoloneMechanism Figure 1: The Oxazolone Racemization Pathway. Note that urethane protectors (Fmoc/Boc) inhibit the step from Activated -> Oxazolone. ProtectedAA Fmoc/Boc-AA-OH (Chiral Starting Material) Activated Activated Ester (O-Acylisourea/OBt) ProtectedAA->Activated Activation (DIC/HATU) Oxazolone Oxazolone (Azalactone Intermediate) Activated->Oxazolone Slow Coupling (Cyclization) Product Desired Peptide (L-Isomer) Activated->Product Amine Nucleophile (Fast Coupling) Enol Aromatic Enol (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Peptide (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Critical Protocols for Racemization Control

Protocol A: The "Gold Standard" Coupling (Solid Phase & Solution)

Use this protocol for coupling (S)-2-Amino-4-cyclobutylbutanoic acid to a growing chain.

Rationale: This method uses Oxyma Pure , which generates an active ester that is reactive enough to couple but stable enough to suppress oxazolone formation compared to HOBt or HATU.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3][4][5]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Base: NONE (Crucial: DIC/Oxyma requires no tertiary base, eliminating the primary catalyst for proton abstraction).

Step-by-Step:

  • Dissolution: Dissolve the protected amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Activation: Cool the solution to 0°C (ice bath). Add DIC (1.0 equiv).

  • Pre-activation: Stir for exactly 2 minutes . Do not exceed 5 minutes.

  • Coupling: Add the pre-activated mixture to the resin/amine component.

  • Temperature: Allow to warm to room temperature naturally. DO NOT HEAT above 40°C.

  • Monitoring: Monitor reaction progress via Kaiser test or LC-MS. If reaction is incomplete after 2 hours, re-couple rather than extending time indefinitely.

Protocol B: Segment Condensation (High Risk)

Use this ONLY if coupling a fragment ending in 2-Amino-4-cyclobutylbutanoic acid.

Risk: If the C-terminus is activated and the N-terminus is an amide (not a carbamate like Fmoc/Boc), racemization is almost guaranteed via oxazolone formation.

Mitigation:

  • Reagent: T3P (Propylphosphonic anhydride) in EtOAc/DMF.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine).

  • Logic: T3P acts as a scavenger for the carboxylic acid and forms a mixed anhydride that reacts rapidly. Collidine is a sterically hindered base that is poor at abstracting the

    
    -proton but sufficient to neutralize the acid byproduct.
    

Troubleshooting Guide (FAQ)

Issue 1: I see a "doublet" peak in HPLC with identical mass.

Diagnosis: You likely have the D-isomer (enantiomer) or a diastereomer. Root Cause:

  • Base Overload: Did you use >2 equivalents of DIEA/TEA?

  • Heat: Did you use microwave heating >50°C?

  • Pre-activation: Did you leave the activated ester sitting for >10 minutes before adding the amine?

Corrective Action:

  • Switch to DIC/Oxyma (Protocol A) to eliminate base.

  • Perform coupling at Room Temperature or 0°C.

  • Add the activator in the presence of the amine (In-situ activation) to minimize the lifetime of the activated ester.

Issue 2: Poor solubility of the amino acid.

Diagnosis: The cyclobutyl group increases lipophilicity, potentially causing aggregation in polar synthesis. Root Cause: Aggregation slows reaction kinetics (


), giving more time for racemization.
Corrective Action: 
  • Solvent Switch: Use a mixture of DMF/DCM (1:1) or add chaotropic salts (0.1M LiCl in DMF) to disrupt aggregation.

  • Double Coupling: Perform two short couplings (30 min each) rather than one long coupling (overnight).

Issue 3: Synthesis of the starting material yielded a racemate.

Context: You are synthesizing the amino acid de novo (e.g., via alkylation). Root Cause: Harsh hydrolysis conditions. Technical Insight: If using the Schöllkopf bis-lactim ether or Belokon Ni-complex method, the final hydrolysis step (releasing the amino acid) often uses strong acid (6N HCl) or base. Corrective Action:

  • Use mild acidic hydrolysis (1N HCl, THF, room temp) if possible.

  • Purify via Chiral HPLC or enzymatic resolution (Acylase I) before using the material in peptide synthesis.

Decision Logic for Experimental Design

Use this flow to determine the safest activation strategy for your specific context.

DecisionTree Figure 2: Activation Strategy Decision Tree Start Start: Coupling (S)-2-Amino-4-cyclobutylbutanoic acid Q1 Is the N-terminus protected with Fmoc, Boc, or Z (Carbamate)? Start->Q1 Safe Low Risk: Oxazolone formation suppressed. Q1->Safe Yes Unsafe High Risk: Amide/Peptide bond at N-terminus. Q1->Unsafe No (e.g., Acetyl, Peptide chain) Method1 Use DIC / Oxyma Pure (No Base) Safe->Method1 Method2 Use T3P / Collidine (Hindered Base) or Fragment Condensation Strategy Unsafe->Method2

Data Summary: Coupling Reagent Performance

Comparison of racemization rates for sterically hindered amino acids (Model: Phenylglycine/Valine analogs).

Coupling SystemAdditiveBaseRelative Racemization RiskRecommended For
DIC Oxyma Pure None Very Low (<0.5%) Standard Use
HATUHOAtDIEAModerate (1-5%)Difficult Couplings
HBTU/TBTUHOBtDIEAHigh (>5%)Avoid for this AA
EDCHOBtNoneLowSolution Phase

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Organic Process Research & Development. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4][5] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Benoiton, N. L. (2016). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).[6][7] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Optimization

Best coupling reagents for hindered cyclobutyl amino acids (HATU vs PyBOP)

Topic: HATU vs. PyBOP for Cyclobutyl Amino Acids ( ) Executive Summary: The Steric Challenge The Core Problem: Coupling 1-aminocyclobutanecarboxylic acid ( ) and other -disubstituted amino acids (like Aib) presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HATU vs. PyBOP for Cyclobutyl Amino Acids ( )

Executive Summary: The Steric Challenge

The Core Problem: Coupling 1-aminocyclobutanecarboxylic acid (


) and other 

-disubstituted amino acids (like Aib) presents a unique kinetic barrier. The quaternary

-carbon creates significant steric bulk that shields the carbonyl carbon from nucleophilic attack. Standard reagents (DIC/HOBt, HBTU) often fail to achieve complete conversion, leading to deletion sequences or truncated peptides.

The Solution Matrix:

  • HATU is the primary recommendation for difficult couplings due to the "neighboring group effect" of the HOAt moiety, which accelerates the reaction rate by orders of magnitude.

  • PyBOP is the secondary recommendation , specifically utilized when the reaction kinetics are extremely slow (requiring hours) to avoid the guanidinylation side-reaction associated with HATU.

Technical Deep Dive: Mechanism & Selection Logic
Why HATU Outperforms PyBOP in Reactivity

The superiority of HATU lies in its leaving group: HOAt (1-Hydroxy-7-azabenzotriazole). Unlike the HOBt generated by PyBOP, HOAt contains a nitrogen atom at position 7 of the benzotriazole ring.[1]

  • Electronic Effect: The pyridine nitrogen is electron-withdrawing, making the active ester more electrophilic and reactive.

  • Anchimeric Assistance (The "Magic" Step): The pyridine nitrogen forms a hydrogen bond with the incoming amine component. This pre-organizes the transition state, effectively "pulling" the amine toward the carbonyl center.

The Guanidinylation Trap
  • HATU Risk: As a uronium (aminium) salt, HATU can react directly with the N-terminal amine if the carboxylic acid activation is slow. This caps the peptide with a guanidino group (+99 Da mass shift), permanently terminating the chain.

  • PyBOP Safety: As a phosphonium salt, PyBOP cannot form guanidines. It is safer for reactions that must run for long periods (e.g., cyclizations or extremely hindered couplings where HATU fails).

Visualizing the Mechanism

G Start Sterically Hindered Amino Acid (Ac4c) ActiveEster O-At Active Ester (Highly Reactive) Start->ActiveEster Activation (Fast) Guanidine Guanidinylated Dead End (+99 Da) Start->Guanidine Slow Activation (Excess HATU) HATU HATU Reagent (Uronium Salt) HATU->ActiveEster Transition 7-Membered Transition State ActiveEster->Transition Incoming Amine (H-Bond Assist) Product Coupled Peptide Transition->Product Nucleophilic Attack

Figure 1: The HATU activation pathway showing the critical transition state and the potential guanidinylation side reaction.

Experimental Protocols
Protocol A: High-Speed Coupling with HATU (Recommended)

Best for: Solid Phase Peptide Synthesis (SPPS) of hindered residues.

Reagents:

  • Amino Acid (

    
    ): 4.0 eq
    
  • HATU: 3.9 eq (Slight defect ensures no excess HATU reacts with amine)

  • HOAt (Optional additive): 4.0 eq

  • DIEA (Diisopropylethylamine): 8.0 eq

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolve: Dissolve amino acid and HATU in minimal DMF.

  • Activate: Add DIEA.

    • CRITICAL: Shake/vortex for exactly 30-60 seconds . Do NOT pre-activate for >2 minutes. Long pre-activation allows the active ester to hydrolyze or rearrange to the unreactive N-acyl urea.

  • Couple: Immediately add the activated solution to the resin-bound amine.

  • Reaction Time: 1–2 hours at Room Temperature.

  • Monitor: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). If positive, proceed to Double Coupling .

Protocol B: "Safe" Coupling with PyBOP

Best for: Solution phase, cyclizations, or when HATU causes capping.

Reagents:

  • Amino Acid: 1.1 – 1.5 eq

  • PyBOP: 1.1 – 1.5 eq

  • HOBt: 1.1 – 1.5 eq

  • DIEA: 2.0 – 3.0 eq

Step-by-Step:

  • Dissolve: Dissolve amino acid, PyBOP, and HOBt in DCM or DMF.

  • Activate: Add DIEA.

  • Pre-activation: Allow to stir for 2–5 minutes (PyBOP activation is slower than HATU).

  • Couple: Add the amine component.

  • Reaction Time: 2–12 hours (Can run overnight without risk of guanidinylation).

Troubleshooting & FAQs
Scenario 1: Incomplete Coupling (Deletion Sequences)

User Question: I am coupling Fmoc-Ac4c-OH to a resin-bound peptide using HATU, but the Kaiser test is still slightly blue after 2 hours. Should I add more HATU?

Support Answer: NO. Do not simply add more HATU to the existing mixture.[2]

  • Drain and Wash: Remove the reaction mixture and wash the resin with DMF.

  • Re-Couple: Perform a fresh coupling with new reagents.

  • Optimization: For the second coupling, switch the solvent to NMP (N-methylpyrrolidone) or use a solvent mixture of DMF/DCM (1:1) to improve resin swelling.

  • Heat: If available, use microwave irradiation (75°C for 5-10 minutes). Steric hindrance is often overcome by thermal energy.

Scenario 2: The "+99 Da" Mass Shift

User Question: My LC-MS shows a peak corresponding to [M + 99]. What happened?

Support Answer: You have guanidinylated your N-terminus. This happens when HATU reacts directly with the amine.

  • Cause: You likely added HATU to the resin before the amino acid was fully dissolved/activated, or you used a large excess of HATU relative to the amino acid.

  • Fix: Switch to PyBOP for this specific step, or ensure the Amino Acid:HATU ratio is strictly 1:0.95 (Amino acid in slight excess).

Scenario 3: Epimerization of Adjacent Residues

User Question: I am coupling Ac4c onto a Cys(Trt) residue. Will HATU cause racemization?

Support Answer:


 itself is achiral, but the activation conditions can racemize the anchoring amino acid (Cys) if the base concentration is too high.
  • Fix: Use Collidine (TMP) instead of DIEA as the base. Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed epimerization during the coupling of hindered segments.

Comparative Data Table
FeatureHATUPyBOP
Leaving Group HOAt (7-aza-benzotriazole)HOBt (Benzotriazole)
Reactivity Extremely High (Fast kinetics)Moderate to High
Mechanism Uronium (Aminium) SaltPhosphonium Salt
Neighboring Group Effect Yes (Pyridine Nitrogen)No
Major Side Reaction Guanidinylation (+99 Da)Carcinogenic HMPA (No - Wait, that's BOP. PyBOP is safe)
Pre-activation Time < 1 min (Critical)2–5 mins (Flexible)
Cost

$

Best For Hindered AAs (

, Aib)
Cyclizations, Slow reactions
Decision Tree: Choosing Your Reagent

DecisionTree Q1 Is the coupling sterically hindered? (e.g., Ac4c, Aib, N-Me) Q2 Is the reaction time constrained? Q1->Q2 Yes ResultPyBOP USE PyBOP (Long reaction time safe) Q1->ResultPyBOP No (Standard AA) ResultHATU USE HATU (Standard Protocol) Q2->ResultHATU Short (<2 hrs) Q2->ResultPyBOP Long (>4 hrs)

Figure 2: Quick selection guide for peptide coupling reagents.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society.

    • Foundational paper establishing HOAt's superiority over HOBt due to the neighboring group effect.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters.

    • Establishes PyBOP as the safety-improved altern
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Comprehensive review detailing the guanidinylation side reactions of H
  • Santini, R., et al. (2020). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. BenchChem Technical Notes.

    • Direct comparison d

Sources

Troubleshooting

Technical Support Center: Optimization of Cleavage Cocktails for Cyclobutyl Amino Acid Peptides

Welcome to the Technical Support Center for the optimization of cleavage cocktails for peptides containing cyclobutyl amino acids. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of cleavage cocktails for peptides containing cyclobutyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by the incorporation of these bulky, non-canonical residues into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your cleavage strategies effectively.

The inclusion of cyclobutyl amino acids in peptide structures is a powerful tool for modulating conformation, enhancing metabolic stability, and exploring novel pharmacophoric space. However, their steric bulk and unique chemical nature can complicate the final and critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin and removal of side-chain protecting groups. This guide offers a comprehensive resource in a question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the cleavage of cyclobutyl amino acid-containing peptides.

Q1: Do cyclobutyl amino acids require special cleavage cocktails compared to standard peptides?

A1: While the fundamental principle of acid-mediated cleavage with Trifluoroacetic Acid (TFA) remains the same, the steric hindrance introduced by the cyclobutyl moiety may necessitate adjustments to standard protocols. In many cases, a standard high-TFA cocktail (e.g., 95% TFA) with appropriate scavengers will be effective. However, for sequences with multiple bulky residues or where the cyclobutyl amino acid is near the C-terminus, cleavage efficiency might be reduced. This can manifest as lower yields due to incomplete cleavage. Therefore, optimization of reaction time and scavenger composition is often recommended.

Q2: What are the primary concerns when cleaving peptides with cyclobutyl amino acids?

A2: The two primary concerns are:

  • Incomplete Cleavage: The bulk of the cyclobutyl group can sterically hinder the access of TFA to the acid-labile linker, slowing down the cleavage reaction. This can result in lower yields of the desired peptide.

  • Side Reactions: While the cyclobutane ring is generally stable under standard TFA conditions, the generation of carbocations from protecting groups remains a significant issue. The bulky nature of the peptide may also create localized environments where these reactive species can cause unwanted modifications, such as alkylation of sensitive residues like Tryptophan (Trp) or Methionine (Met).

Q3: Can I use a standard Reagent K or other pre-mixed cleavage cocktails?

A3: Yes, pre-mixed cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) can be a good starting point, especially for peptides containing other sensitive residues like Cysteine (Cys), Met, or Trp.[1] These cocktails contain a robust mixture of scavengers that can mitigate a wide range of potential side reactions. However, for peptides where the primary challenge is steric hindrance rather than the presence of multiple sensitive residues, a simpler, optimized cocktail may provide cleaner results and easier purification.

Q4: How does the position of the cyclobutyl amino acid in the peptide sequence affect cleavage?

A4: The position can have a significant impact. A cyclobutyl residue near the C-terminus, and thus closer to the resin linker, is more likely to impede cleavage due to steric hindrance. Conversely, a cyclobutyl amino acid in the middle of the sequence may have less of an effect on the cleavage reaction itself but can influence peptide aggregation and solubility post-cleavage.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues encountered during your experiments.

Problem 1: Low Yield of Cleaved Peptide

Q: I performed a standard 2-hour cleavage with TFA/TIS/H₂O (95:2.5:2.5), but my peptide yield is significantly lower than expected. HPLC analysis of the resin shows remaining peptide. What should I do?

A: This is a classic sign of incomplete cleavage, likely due to the steric bulk of the cyclobutyl residue hindering the acidolysis of the resin linker.

Causality: The dense packing of the peptide on the resin, exacerbated by the bulky cyclobutyl group, can limit the diffusion of TFA to the cleavage site. Standard cleavage times may be insufficient to achieve complete reaction.

Troubleshooting Steps:

  • Extend Cleavage Time: The most straightforward solution is to increase the reaction time. Monitor the cleavage progress by taking small aliquots of the resin at different time points (e.g., 2, 4, and 6 hours), cleaving them, and analyzing the supernatant by HPLC. For many sterically hindered peptides, extending the cleavage to 3-4 hours is sufficient.[2]

  • Increase Temperature (with caution): Gently warming the cleavage reaction to 30-38°C can increase the reaction rate. However, this should be done cautiously as elevated temperatures can also accelerate side reactions. This approach is best for peptides that do not contain highly sensitive residues.

  • Optimize the Cleavage Cocktail:

    • Consider a stronger acid cocktail: While less common in modern Fmoc-SPPS, for extremely difficult cleavages, a small percentage of a stronger acid like trifluoromethanesulfonic acid (TFMSA) could be considered, though this significantly increases the risk of side reactions and should be a last resort.

    • Use a more robust scavenger mix: Sometimes, the issue is not just slow cleavage but also re-attachment or side reactions on the resin. Using a more comprehensive cocktail like Reagent K might be beneficial even if the peptide does not have many sensitive residues, as the combination of scavengers can improve the overall cleavage environment.

Problem 2: Presence of Unexpected Side Products in HPLC/Mass Spectrometry

Q: My main product peak is present, but I see several significant side-product peaks in my HPLC chromatogram. Mass spectrometry suggests additions of +57 or +71 to my target mass. What is happening?

A: The presence of adducts with masses corresponding to tert-butyl groups (+57) or other protecting group fragments is a common issue in peptide cleavage and is caused by reactive carbocations generated during the deprotection process.

Causality: During acidolysis, protecting groups like Boc and tBu form stable carbocations (e.g., the tert-butyl cation).[3] These electrophilic species can then react with nucleophilic side chains in the peptide, such as the indole ring of Tryptophan, the thioether of Methionine, or the thiol of Cysteine. The bulky nature of cyclobutyl-containing peptides might trap these carbocations locally, increasing the likelihood of side reactions.

Troubleshooting Steps:

  • Optimize Your Scavenger Strategy: The choice of scavengers is critical to "trap" these reactive carbocations before they can modify your peptide.

    • For tert-butyl cation scavenging: Triisopropylsilane (TIS) and water are effective. TIS is a reducing scavenger, while water acts as a competing nucleophile. A standard combination is TFA/TIS/H₂O (95:2.5:2.5).[3]

    • For Tryptophan protection: The indole side chain is particularly susceptible to alkylation. The addition of 1,2-ethanedithiol (EDT) or thioanisole to the cleavage cocktail is highly recommended for Trp-containing peptides. Using Boc-protected Trp during synthesis also significantly reduces side reactions.

    • For Methionine protection: Methionine can be oxidized to its sulfoxide. Thioanisole is an effective scavenger to prevent this.

    • For Cysteine protection: Cysteine's free thiol is highly nucleophilic. EDT or dithiothreitol (DTT) are crucial scavengers to prevent alkylation and disulfide bond formation.

  • Perform a Pre-cleavage Wash: A wash with a small amount of the cleavage cocktail (without allowing for a long reaction time) can sometimes help to remove some of the more labile protecting groups and their resulting carbocations before the main cleavage reaction.

  • Lower the Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can slow down the rate of side reactions more than the cleavage reaction itself, leading to a cleaner crude product. This will likely require a longer overall cleavage time.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing and using optimized cleavage cocktails for cyclobutyl amino acid-containing peptides.

Protocol 1: Standard Cleavage for Cyclobutyl Peptides without Sensitive Residues

This protocol is a good starting point for peptides containing cyclobutyl amino acids but lacking Trp, Met, or Cys.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing

  • Centrifuge and reaction vessel

Methodology:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin thoroughly with DCM to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized Water

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 3-4 hours.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a new centrifuge tube. Add the filtrate dropwise to a larger tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Cleavage for Cyclobutyl Peptides with Sensitive Residues (Trp, Met, Cys)

This protocol incorporates additional scavengers to protect sensitive amino acid side chains.

Materials:

  • Same as Protocol 1, with the addition of:

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

Methodology:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K adaptation): In a well-ventilated fume hood, prepare the cleavage cocktail by combining:

    • 82.5% TFA

    • 5% Phenol (optional, but good for Trp and Tyr)

    • 5% Deionized Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Gently agitate at room temperature for 3-4 hours.

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Data Presentation

The following table summarizes recommended cleavage cocktails based on the presence of specific amino acids in your cyclobutyl peptide sequence.

Peptide Composition Recommended Cocktail (v/v) Key Scavenger & Rationale Typical Cleavage Time
Cyclobutyl-AA, no sensitive residuesTFA/TIS/H₂O (95:2.5:2.5)TIS: Scavenges carbocations.3-4 hours
Cyclobutyl-AA + TrpTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)EDT: Protects Trp from alkylation.3-4 hours
Cyclobutyl-AA + MetTFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5)Thioanisole: Prevents Met oxidation.3-4 hours
Cyclobutyl-AA + CysTFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)EDT: Protects Cys thiol.3-4 hours
Cyclobutyl-AA + Multiple Sensitive ResiduesReagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5)Combination: Broad-spectrum protection.3-4 hours

Visualizations

Workflow for Cleavage Cocktail Optimization

The following diagram illustrates the decision-making process for selecting and optimizing a cleavage cocktail for your cyclobutyl amino acid-containing peptide.

Cleavage_Optimization_Workflow start Start: Synthesized Peptide-Resin with Cyclobutyl-AA sensitive_residues Does the peptide contain Trp, Met, or Cys? start->sensitive_residues standard_cocktail Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->standard_cocktail No sensitive_cocktail Use Scavenger-Rich Cocktail (e.g., Reagent K or custom mix) sensitive_residues->sensitive_cocktail Yes cleavage Perform Cleavage (3-4 hours, RT) standard_cocktail->cleavage sensitive_cocktail->cleavage analysis Analyze Crude Product (HPLC/MS) cleavage->analysis complete_cleavage Is cleavage complete and yield acceptable? analysis->complete_cleavage clean_product Is the product clean (minimal side products)? complete_cleavage->clean_product Yes increase_time Increase cleavage time (e.g., to 6 hours) complete_cleavage->increase_time No optimize_scavengers Adjust scavenger composition (see Troubleshooting Guide) clean_product->optimize_scavengers No end End: Purify Peptide clean_product->end Yes increase_time->cleavage optimize_scavengers->cleavage

Caption: Decision workflow for cleavage optimization.

By following this structured approach of FAQs, detailed troubleshooting, and validated protocols, you will be well-equipped to optimize the cleavage of your challenging cyclobutyl amino acid-containing peptides, ensuring high yields and purity for your downstream applications.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of (S)-2-Amino-4-cyclobutylbutanoic Acid Peptides

This guide is structured to serve as a high-level technical dossier for the characterization of (S)-2-Amino-4-cyclobutylbutanoic acid (ACBA) residues within peptide sequences. It moves beyond basic spectral listing to di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical dossier for the characterization of (S)-2-Amino-4-cyclobutylbutanoic acid (ACBA) residues within peptide sequences. It moves beyond basic spectral listing to discuss structural implications, comparative topology, and experimental causality.

Executive Summary & Product Context

(S)-2-Amino-4-cyclobutylbutanoic acid (ACBA) is a non-canonical amino acid (NCAA) utilized primarily to modulate the lipophilicity and proteolytic stability of peptide therapeutics. Structurally, it resembles Norleucine (Nle) or Methionine (Met) but terminates in a cyclobutyl ring rather than a linear alkyl or thioether group.

Unlike the rigid cyclopropyl group (found in cyclopropylalanine) which induces strong backbone constraints, the ACBA side chain—containing a two-carbon ethyl spacer (


 and 

carbons) before the ring—retains significant flexibility while introducing a "fat," hydrophobic terminal bulk.

The Analytical Challenge: In NMR spectroscopy, ACBA presents a unique challenge: its aliphatic protons overlap significantly with the


 protons of Leucine, Lysine, and Arginine. However, it lacks the diagnostic high-field methyl signals of Leucine/Valine (

0.8–0.9 ppm), creating a "silent" hydrophobic signature that requires specific 2D-NMR strategies to resolve.

Comparative Landscape: ACBA vs. Standard Alternatives

To validate the incorporation of ACBA, one must distinguish it from its structural analogs. The following table contrasts the NMR and physical properties of ACBA against Leucine (Leu) and Norleucine (Nle).

Table 1: Comparative Spectral & Structural Properties[1]
FeatureLeucine (Leu) Norleucine (Nle) ACBA (Cyclobutyl-Nle)
Side Chain Topology Branched (

-split)
Linear (n-butyl)Linear linker + Cyclic Tip
Steric Bulk ModerateLow (Flexible)High (Terminal Bulk)
Key

H NMR Marker

0.85–0.95 (d)
Strong Methyl Doublets

0.89 (t)
Terminal Methyl Triplet
Absence of Methyls Complex multiplets

1.7–2.4
Ring Current Effect NoneNoneAnisotropic Shielding (Weak)
Conformational Bias

-helix /

-sheet
Flexible / Random CoilInduces hydrophobic collapse /

-turn

C Terminal Shift

21–23 ppm (

)

14 ppm (

)

18–28 ppm (Ring

)

NMR Spectral Signatures (The Data)

The characterization of ACBA relies on identifying the specific topology of the cyclobutyl ring. Unlike cyclopropane, which is rigid and strongly shielded (


 0.0–0.6 ppm), the cyclobutane ring undergoes puckering  (butterfly motion), causing broadening and averaging of signals in the 

1.7–2.4 ppm range.
Representative Chemical Shift Topology (Peptide in DMSO-d6)

Note: Values are approximate and dependent on local sequence environment.

Atom PositionNucleusChemical Shift (

ppm)
Multiplicity & Coupling Insight

-CH

H
4.20 – 4.60m ; Typical backbone region.

-CH


H
1.60 – 1.80m ; Overlaps with Leu

, Lys

.

-CH


H
1.40 – 1.60m ; The linker to the ring.

-CH (Ring)

H
2.10 – 2.30m ; The "junction" proton. Deshielded by ring strain.
Ring CH


H
1.70 – 2.00m ; Complex "roofing" pattern due to puckering.
Ring CH


C
26.0 – 29.0Distinct from linear methyls (14 ppm).

Diagnostic Logic: If you observe a strong hydrophobic residue in the TOCSY spectrum that connects to the backbone amide but fails to terminate in a methyl group (no correlation to


 < 1.0 ppm), and instead terminates in a dense multiplet zone around 2.0 ppm, you have successfully identified ACBA.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol uses a "Check-Gate" system. You cannot proceed to structural calculation until the previous spectral gate is cleared.

Phase 1: Sample Preparation
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O for backbone assignment. For hydrophobic peptides prone to aggregation, use TFE-d3 (Trifluoroethanol) or DMSO-d6 .
  • Concentration: 1–5 mM.

  • Temperature: 298 K (Standard). If ring puckering broadens signals, lower to 278 K to freeze conformation or raise to 310 K to average it.

Phase 2: Acquisition Sequence (The "Why" behind the "What")
  • 1D Proton: Assess dispersion. Gate: Amide region (7.5–9.0 ppm) must be resolved.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time:80 ms .

    • Purpose: To trace the spin system from the Amide NH

      
      
      
      
      
      H
      
      
      Side chain.
    • ACBA Specifics: The magnetization transfer must propagate through the

      
       and 
      
      
      
      linkers into the cyclobutyl ring. Short mixing times (<40 ms) will fail to light up the ring protons.
  • 2D DQF-COSY (Double Quantum Filtered):

    • Purpose: To identify direct J-couplings.

    • ACBA Specifics: Differentiates the

      
      -CH
      
      
      
      (linker) from the
      
      
      -CH (ring junction).
  • 2D HSQC (

    
    C-
    
    
    
    H):
    • Critical Step: This resolves the "aliphatic blob." The cyclobutyl carbons will appear at distinct chemical shifts compared to the linear methylenes of Lys/Arg.

Phase 3: Assignment Logic Diagram

The following diagram illustrates the decision tree for assigning ACBA residues amidst common aliphatic contaminants (Leu, Ile, Nle).

ACBA_Assignment_Workflow Start Identify Spin System (NH-alpha-Sidechain) TOCSY_Check Analyze TOCSY (80ms) Trace Sidechain Limit Start->TOCSY_Check Methyl_Gate Is there a correlation to High Field Methyls (< 1.0 ppm)? TOCSY_Check->Methyl_Gate Yes_Methyl Residue is Leu, Val, Ile, or Nle Methyl_Gate->Yes_Methyl Yes No_Methyl Check Chemical Shift of Terminus Methyl_Gate->No_Methyl No Terminus_Check Terminus is Multiplet @ 1.8-2.3 ppm? No_Methyl->Terminus_Check Is_ACBA CONFIRMED: ACBA (Cyclobutyl Terminus) Terminus_Check->Is_ACBA Yes Is_Other Likely Lys, Arg, or Gln Terminus_Check->Is_Other No Validation Validate with HSQC Look for Ring Carbons (26-29 ppm) Is_ACBA->Validation

Figure 1: Logic flow for distinguishing ACBA from standard aliphatic amino acids using 2D NMR spectral topology.

Structural Insight: The "Puckering" Effect

When interpreting the NOESY (Nuclear Overhauser Effect) data, researchers must account for the dynamics of the cyclobutyl ring.

  • Ring Puckering: The cyclobutane ring is not planar; it oscillates between "butterfly" conformations. This averages the NOE signals between the cis and trans protons on the ring.

  • Implication: Do not rely on fixed distance constraints for intra-ring protons during structure calculation. Use "loose" constraints (upper limit 5.0 Å) for ring protons to avoid virtual energy violations during simulated annealing.

  • Hydrophobic Clustering: In NOESY spectra, look for strong cross-peaks between the ACBA ring protons and aromatic residues (Phe, Trp). The cyclobutyl group is highly lipophilic and often nucleates the hydrophobic core of the peptide, stabilizing

    
    -turn structures.
    

References

  • Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide spin system identification).

  • Kessler, H., et al. (1988). "Peptide Conformations. 46. Conformational Analysis of Cyclolinopeptide A." Journal of the American Chemical Society. Link (Methodology for cyclic peptide NMR).

  • Pizzano, A., et al. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-alpha-amino Acid Derivatives." The Journal of Organic Chemistry. Link (Specific chemical shift data for cyclobutyl puckering and ring carbons).

  • Wishart, D. S., et al. (1991). "Relationship between nuclear magnetic resonance chemical shift and protein secondary structure." Journal of Molecular Biology. Link (Standard random coil values for comparison).

  • Reves, M., et al. (2021). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." MDPI Molecules. Link (Application of cyclobutyl amino acids in bioactive peptides).

Sources

Comparative

Comparative proteolytic stability of cyclobutyl-modified vs natural peptides

Executive Summary For drug development professionals, the clinical utility of peptide therapeutics is frequently truncated by rapid enzymatic clearance.[1] Natural -peptides, while potent, often exhibit half-lives ( ) me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the clinical utility of peptide therapeutics is frequently truncated by rapid enzymatic clearance.[1] Natural


-peptides, while potent, often exhibit half-lives (

) measured in minutes within plasma.[2]

This guide analyzes the cyclobutyl-modification strategy —specifically the incorporation of cyclobutane


-amino acids (CBAAs)—as a superior alternative to natural peptide backbones. Experimental data confirms that cyclobutyl-modified peptides frequently exhibit complete resistance  to major digestive proteases (Trypsin, Chymotrypsin) and significantly extended stability in human serum (

hours), without necessarily sacrificing biological affinity.[2]

Mechanistic Insight: The "Conformational Lock"

To understand the stability divergence, we must analyze the protease-substrate interaction. Proteases like Trypsin rely on an "induced fit" mechanism where the peptide backbone must adopt an extended conformation to fit into the active site cleft (S1-S4 pockets).[2]

Why Natural Peptides Fail

Natural peptides possess high rotational freedom around the


 (

) and

(

) bonds.[2] This flexibility allows proteases to easily distort the backbone into the transition state required for hydrolysis.
Why Cyclobutyl Peptides Succeed

Incorporating a cyclobutane ring into the peptide backbone (forming a


-peptide or hybrid 

-peptide) introduces two critical stability factors:
  • Restricted Torsion Angles: The 1,2-disubstituted cyclobutane ring structurally locks the backbone torsion angles.[2] This pre-organizes the peptide into specific secondary structures (e.g., 6-, 8-, or 12-membered hydrogen-bonded rings) that are sterically incompatible with protease active sites.[2]

  • Backbone Homologation: The insertion of an extra carbon atom (transforming

    
     to 
    
    
    
    ) shifts the scissile amide bond, misaligning the carbonyl group relative to the protease's catalytic triad (e.g., Ser-His-Asp).[2]
Visualization: Mechanism of Resistance

The following diagram illustrates the mechanistic divergence between natural substrate recognition and cyclobutyl-mediated resistance.

ProteaseResistance cluster_Natural Natural Peptide Pathway cluster_Cyclo Cyclobutyl-Modified Pathway Protease Serine Protease (Trypsin/Chymotrypsin) InducedFit Induced Fit (Backbone Extension) Protease->InducedFit Catalytic Triad Attack StericClash Steric Hindrance & Misalignment Protease->StericClash Active Site Rejection NatPep Natural u03b1-Peptide (Flexible Backbone) NatPep->Protease Binds Hydrolysis Rapid Hydrolysis (t1/2 < 30 min) InducedFit->Hydrolysis CBPep Cyclobutyl Peptide (Rigid Scaffold) CBPep->Protease Weak/No Binding Resistance Proteolytic Resistance (t1/2 > 24 h) StericClash->Resistance

Figure 1: Mechanistic divergence showing how cyclobutyl rigidity prevents the induced fit required for proteolysis.[2]

Comparative Performance Data

The following data summarizes representative stability profiles derived from HPLC-MS time-course experiments. These values compare a standard bioactive


-peptide sequence against its cyclobutyl-modified analogue.[2]

Table 1: Comparative Half-Life (


) Metrics 
ParameterNatural

-Peptide
Cyclobutyl-Modified (

-Peptide)
Fold Improvement
Trypsin Stability

minutes

hours (No degradation)
> 100x
Chymotrypsin Stability

minutes

hours (No degradation)
> 150x
Human Serum (

C)

minutes

hours
> 30x
Structural State Random Coil / FlexibleStable Helix / Sheet (Solvent Independent)N/A

Analyst Note: In many studies, such as those involving hybrid peptides containing cis-2-aminocyclobutane carboxylic acid, the modified peptides remained intact even after 24–48 hours of incubation with high concentrations of enzymes, rendering a calculation of


 mathematically impossible (effectively infinite in the assay window).

Experimental Validation Protocol

To validate these claims in your own lab, use the following standardized digestion assay. This protocol relies on RP-HPLC quantification relative to an internal standard.[2]

Protocol: Comparative Enzymatic Stability Assay

Objective: Determine


 of a candidate peptide vs. natural control using Trypsin.
Reagents:
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Enzyme: TPCK-treated Trypsin (Sigma-Aldrich), 1 mg/mL stock in 1 mM HCl.[2]

  • Internal Standard: Fmoc-Gly-OH or Tryptophan (must be non-overlapping in HPLC).[2]

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.[2]

Workflow Steps:
  • Substrate Preparation: Dissolve the Natural Peptide and Cyclobutyl Analogue in Buffer to a final concentration of 200

    
    M . Add Internal Standard (50 
    
    
    
    M).[2]
  • Equilibration: Incubate solutions at

    
    C for 10 minutes.
    
  • Enzyme Addition (T=0): Add Trypsin stock to achieve an Enzyme:Substrate ratio of 1:100 (w/w) . Note: For cyclobutyl peptides, you may need to increase enzyme load to 1:10 to prove resistance.[2]

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min, 24h), remove a 50

    
    L aliquot.
    
  • Quenching: Immediately add aliquot to 50

    
    L of Quenching Solution  to stop the reaction (pH shift denatures the enzyme).
    
  • Analysis: Inject 20

    
    L onto RP-HPLC (C18 column). Monitor absorbance at 220 nm.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .[2]
Visualization: Experimental Workflow

AssayWorkflow cluster_Sampling Time-Course Sampling Start Start: Peptide Stock (200 µM in Tris Buffer) AddEnzyme Add Trypsin (1:100 w/w ratio) Start->AddEnzyme Incubate Incubate @ 37°C AddEnzyme->Incubate Sample1 T = 0 min Incubate->Sample1 Aliquot Sample2 T = 30 min Incubate->Sample2 Sample3 T = 24 hrs Incubate->Sample3 Quench Quench Reaction (1% TFA / ACN) Sample1->Quench Sample2->Quench Sample3->Quench HPLC RP-HPLC Analysis (Quantify Peak Area vs Int. Std) Quench->HPLC Data Calculate Half-Life (t1/2) HPLC->Data

Figure 2: Step-by-step workflow for the comparative proteolytic stability assay.

References

  • Aguado, G. P., et al. (2010).[2] Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[2] Available at: [Link]
    
  • Seebach, D., et al. (2005).[2] The Proteolytic Stability of 'Designed'

    
    -Peptides Containing 
    
    
    
    -Peptide-Bond Mimics. Chemistry & Biodiversity. Available at: [Link]
  • Tognetti, R. G., et al. (2018).[2] Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mathur, D., et al. (2016).[2] PEPlife: A Repository of the Half-life of Peptides.[3] Scientific Reports.[2] Available at: [Link]

Sources

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